molecular formula C6H7NO2 B1303139 1-(5-Methylisoxazol-4-yl)ethanone CAS No. 6497-21-8

1-(5-Methylisoxazol-4-yl)ethanone

Cat. No.: B1303139
CAS No.: 6497-21-8
M. Wt: 125.13 g/mol
InChI Key: MPBLCMAVTWOWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methylisoxazol-4-yl)ethanone (CAS 6497-21-8) is a high-purity chemical intermediate specializing in the synthesis of complex, biologically active heterocycles. This compound features an acetyl group at the 4-position of the 5-methylisoxazole scaffold, making it a versatile precursor for nitrile oxide cycloaddition (NOC) reactions and other key transformations in medicinal chemistry . Researchers utilize this and related structural motifs to develop novel compounds for pharmacological investigation, including projects aimed at creating agents with antitumor properties . The isoxazole core is a privileged structure in drug discovery, often contributing to favorable bioavailability profiles in lead molecules . As a dipolarophile or a starting material for further functionalization, this ketone enables efficient access to sterically hindered 3-aryl isoxazoles, which can be challenging to synthesize using other methodologies . Its application is critical for constructing diverse compound libraries for high-throughput screening in early-stage drug discovery. This product is sold For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this compound with appropriate precautions, noting that it may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methyl-1,2-oxazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4(8)6-3-7-9-5(6)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBLCMAVTWOWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377275
Record name 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6497-21-8
Record name 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Methylisoxazol-4-yl)ethanone (CAS: 6497-21-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, potential biological activity, and safety information for 1-(5-Methylisoxazol-4-yl)ethanone (CAS: 6497-21-8). This heterocyclic ketone is a compound of interest in medicinal chemistry, particularly as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and various proliferative diseases. This document summarizes available quantitative data, outlines a general synthetic approach, and presents a detailed visualization of the COX-2 signaling pathway. Due to the limited availability of public experimental data, this guide also highlights areas where further research is required.

Chemical and Physical Properties

This compound is a small organic molecule featuring a central isoxazole ring substituted with a methyl group and an acetyl group. Its physicochemical properties are crucial for its handling, formulation, and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6497-21-8N/A
Molecular Formula C₆H₇NO₂[1][2]
Molecular Weight 125.13 g/mol [1][2]
Boiling Point 221 °C[2]
Flash Point 26 °C[2]
Topological Polar Surface Area (TPSA) 43.1 Ų[1]
LogP (calculated) 1.18562[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Peaks/Signals
¹H NMR (CDCl₃) δ (ppm): ~2.4 (s, 3H, -CH₃ on isoxazole), ~2.5 (s, 3H, -C(O)CH₃), ~8.5 (s, 1H, isoxazole ring proton)
¹³C NMR (CDCl₃) δ (ppm): ~12.0 (-CH₃ on isoxazole), ~29.0 (-C(O)CH₃), ~115.0 (quaternary carbon on isoxazole), ~158.0 (isoxazole ring carbon), ~170.0 (quaternary carbon on isoxazole), ~195.0 (C=O)
IR (KBr) ν (cm⁻¹): ~1690 (C=O stretch, aromatic ketone), ~1600 (C=N stretch), ~1450 (C-H bend)
Mass Spectrometry (EI) m/z: 125 (M⁺), 110 (M⁺ - CH₃), 82 (M⁺ - C(O)CH₃)

Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of this compound is not extensively documented. However, a general and plausible synthetic route can be devised based on established isoxazole synthesis methodologies. The following represents a generalized procedure.

General Synthesis of this compound

The synthesis of 4-acyl-5-methylisoxazoles can often be achieved through the reaction of a β-ketoester with hydroxylamine, followed by acylation. A common precursor for the target molecule is ethyl 5-methylisoxazole-4-carboxylate, which can be synthesized from ethyl acetoacetate and hydroxylamine.

Step 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

  • To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) in water.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-methylisoxazole-4-carboxylate.

  • Purify the product by column chromatography on silica gel.

Step 2: Hydrolysis to 5-Methylisoxazole-4-carboxylic acid

  • Dissolve the ethyl 5-methylisoxazole-4-carboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain 5-methylisoxazole-4-carboxylic acid.

Step 3: Acylation to this compound

  • Convert the carboxylic acid to its corresponding acid chloride by reacting with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF).

  • In a separate flask, prepare a Grignard reagent (e.g., methylmagnesium bromide) or an organocadmium reagent (from the Grignard reagent and cadmium chloride).

  • Add the freshly prepared acid chloride dropwise to the organometallic reagent at a low temperature (e.g., 0 °C).

  • Allow the reaction to proceed to completion, then quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

G cluster_synthesis Synthetic Workflow start Ethyl Acetoacetate + Hydroxylamine intermediate1 Ethyl 5-methylisoxazole-4-carboxylate start->intermediate1 Cyclization intermediate2 5-Methylisoxazole-4-carboxylic acid intermediate1->intermediate2 Hydrolysis intermediate3 5-Methylisoxazole-4-carbonyl chloride intermediate2->intermediate3 Chlorination final_product This compound intermediate3->final_product Acylation G cluster_pathway COX-2 Signaling Pathway and Inhibition membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa Catalyzes cox2 COX-2 aa->cox2 pgh2 Prostaglandin H₂ (PGH₂) cox2->pgh2 Oxygenation & Peroxidation pges Prostaglandin Synthases pgh2->pges prostaglandins Prostaglandins (e.g., PGE₂) pges->prostaglandins Isomerization inflammation Inflammation, Pain, Proliferation prostaglandins->inflammation Promotes inhibitor This compound inhibitor->cox2 Inhibition

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Methylisoxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic ketone, 1-(5-Methylisoxazol-4-yl)ethanone. Due to the limited availability of direct experimental data for this specific compound, this document combines reported data with computational predictions and comparative information from closely related structural analogs. The guide outlines a plausible synthetic route and provides generalized experimental protocols for characterization. Furthermore, in the absence of specific biological data, a generalized workflow for the investigation of a novel chemical entity is presented. This document serves as a valuable resource for researchers engaged in the synthesis, characterization, and potential application of substituted isoxazole derivatives in drug discovery and materials science.

Introduction

This compound is a member of the isoxazole family, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The isoxazole ring is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The presence of a ketone functional group at the 4-position and a methyl group at the 5-position of the isoxazole ring in the title compound suggests its potential as a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials. Accurate characterization of its physicochemical properties is fundamental for any future research and development endeavors.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following tables summarize the available data, including basic identifiers, computed properties, and a comparison with a structural isomer.

Table 1: Core Properties and Identifiers of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 6497-21-8[3]
Molecular Formula C₆H₇NO₂-
Molecular Weight 125.13 g/mol -
Canonical SMILES CC1=C(C=NO1)C(=O)C-

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Topological Polar Surface Area (TPSA) 43.1 Ų-
logP (Octanol-Water Partition Coefficient) 1.18562-
Hydrogen Bond Donors 0-
Hydrogen Bond Acceptors 3-
Rotatable Bonds 1-

Table 3: Comparative Physicochemical Data of Isoxazole Isomers

PropertyThis compound1-(3-(Hydroxymethyl)-5-methylisoxazol-4-yl)ethanoneSource
Molecular Formula C₆H₇NO₂C₇H₉NO₃[4]
Molecular Weight 125.13 g/mol 155.15 g/mol [4]
Melting Point Not availableNot available-
Boiling Point Not availableNot available-
Solubility Not availableNot available-

Note: The lack of experimental data for melting point, boiling point, and solubility for this compound highlights a significant gap in the current body of knowledge.

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthesis could start from ethyl acetoacetate, which can be reacted with a suitable reagent to form a precursor for the isoxazole ring. Cyclization with hydroxylamine would yield the 5-methylisoxazole core. Subsequent acylation at the 4-position would lead to the desired product.

G cluster_0 Synthesis of this compound start Ethyl Acetoacetate step1 Reaction with Triethyl Orthoformate & Acetic Anhydride start->step1 intermediate1 Ethyl Ethoxymethyleneacetoacetate step1->intermediate1 step2 Cyclization with Hydroxylamine intermediate1->step2 intermediate2 Ethyl 5-Methylisoxazole-4-carboxylate step2->intermediate2 step3 Hydrolysis intermediate2->step3 intermediate3 5-Methylisoxazole-4-carboxylic Acid step3->intermediate3 step4 Acylation intermediate3->step4 product This compound step4->product

A plausible synthetic workflow for this compound.
Experimental Protocols for Characterization

Standard analytical techniques would be employed to confirm the structure and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: Expected signals would include a singlet for the methyl group on the isoxazole ring, a singlet for the acetyl methyl group, and a singlet for the proton on the isoxazole ring. The exact chemical shifts would need to be determined experimentally.

  • 13C NMR: Expected signals would correspond to the carbon atoms of the isoxazole ring, the methyl groups, and the carbonyl group of the acetyl moiety.

Infrared (IR) Spectroscopy:

  • A strong absorption band characteristic of the C=O stretching vibration of the ketone would be expected in the region of 1680-1700 cm-1.

  • Bands corresponding to C=N and C=C stretching of the isoxazole ring would also be present.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (125.13 g/mol ).

  • Fragmentation patterns would be consistent with the structure, likely showing loss of the acetyl group.

Biological Activity and Drug Development Context

Currently, there is no publicly available information on the biological activity or pharmacological profile of this compound. Isoxazole derivatives, however, are known to possess a wide range of biological activities.[1][2] Should this compound be investigated as a potential drug candidate, a typical discovery and development workflow would be initiated.

G cluster_1 Generalized Drug Discovery Workflow A Compound Synthesis & Characterization B High-Throughput Screening (HTS) A->B Assay Development C Hit Identification B->C Data Analysis D Lead Generation & Optimization C->D Structure-Activity Relationship (SAR) E Preclinical Studies (In Vitro & In Vivo) D->E ADMET Profiling F Clinical Trials E->F IND Submission G FDA Review & Approval F->G NDA Submission

A generalized workflow for drug discovery and development.

This generalized diagram illustrates the major stages involved in progressing a novel chemical entity from initial synthesis to potential market approval. Each stage involves a complex series of experiments and regulatory submissions.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in medicinal chemistry and materials science. This technical guide has consolidated the available physicochemical data, proposed a viable synthetic route, and outlined standard characterization methodologies. The significant lack of experimental data, particularly regarding its biological activity, underscores the need for further research to fully elucidate the properties and potential applications of this compound. The provided information aims to serve as a foundational resource for scientists and researchers initiating studies on this and related isoxazole derivatives.

References

Synthesis of 1-(5-Methylisoxazol-4-yl)ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(5-methylisoxazol-4-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The synthesis commences from simple, readily available starting materials and proceeds through key isoxazole intermediates. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways.

Introduction

The isoxazole moiety is a prominent scaffold in a multitude of biologically active compounds. The specific substitution pattern of this compound makes it a key synthon for the elaboration of more complex molecular architectures. This guide outlines a robust and well-documented synthetic route, primarily based on the classical Claisen isoxazole synthesis, followed by functional group manipulations to yield the target ketone.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved via a multi-step sequence starting from ethyl acetoacetate. The core of this strategy involves the construction of the 5-methylisoxazole-4-carboxylate backbone, followed by conversion of the ester functionality into the desired acetyl group.

Synthetic_Pathway A Ethyl Acetoacetate B Ethyl 2-(ethoxymethylene)-3-oxobutanoate A->B C Ethyl 5-methylisoxazole-4-carboxylate B->C D 5-Methylisoxazole-4-carboxylic Acid C->D E N-methoxy-N,5-dimethylisoxazole-4-carboxamide (Weinreb Amide) D->E F This compound E->F

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This initial step involves the reaction of ethyl acetoacetate with triethyl orthoformate to introduce the ethoxymethylene group, a key precursor for the subsequent cyclization.

Reaction:

Step1 Ethyl acetoacetate Ethyl acetoacetate Ethyl 2-(ethoxymethylene)-3-oxobutanoate Ethyl 2-(ethoxymethylene)-3-oxobutanoate Ethyl acetoacetate->Ethyl 2-(ethoxymethylene)-3-oxobutanoate Triethyl orthoformate, Acetic anhydride, 140-150 °C Step2 Ethyl 2-(ethoxymethylene)-3-oxobutanoate Ethyl 2-(ethoxymethylene)-3-oxobutanoate Ethyl 5-methylisoxazole-4-carboxylate Ethyl 5-methylisoxazole-4-carboxylate Ethyl 2-(ethoxymethylene)-3-oxobutanoate->Ethyl 5-methylisoxazole-4-carboxylate Hydroxylamine sulfate, Sodium acetate, Ethanol/Water, 0 °C to reflux Step3 Ethyl 5-methylisoxazole-4-carboxylate Ethyl 5-methylisoxazole-4-carboxylate 5-Methylisoxazole-4-carboxylic Acid 5-Methylisoxazole-4-carboxylic Acid Ethyl 5-methylisoxazole-4-carboxylate->5-Methylisoxazole-4-carboxylic Acid 60% H2SO4 (aq), 80-88 °C Step4 D 5-Methylisoxazole-4-carboxylic Acid E N-methoxy-N,5-dimethylisoxazole-4-carboxamide D->E 1. Thionyl chloride 2. N,O-Dimethylhydroxylamine    hydrochloride, Base F This compound E->F Methylmagnesium bromide, THF

Spectroscopic Profile of 1-(5-Methylisoxazol-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(5-Methylisoxazol-4-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. The document is designed to assist researchers in the identification and characterization of this compound by providing expected values for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring this data are also included, along with a logical workflow for the spectroscopic analysis of a synthesized compound.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.85Singlet1HH-3 (isoxazole ring)
~2.65Singlet3H-C(O)CH₃
~2.50Singlet3H5-CH₃ (isoxazole ring)

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~195.0C=O
~170.0C-5 (isoxazole ring)
~158.0C-3 (isoxazole ring)
~115.0C-4 (isoxazole ring)
~30.0-C(O)CH₃
~12.05-CH₃ (isoxazole ring)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3120Medium=C-H stretch (isoxazole ring)
~2930MediumC-H stretch (methyl groups)
~1705StrongC=O stretch (ketone)
~1600MediumC=N stretch (isoxazole ring)
~1450MediumC-H bend (methyl groups)
~950MediumRing stretch (isoxazole)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
125High[M]⁺ (Molecular Ion)
110Medium[M - CH₃]⁺
82High[M - CH₃CO]⁺
43Very High[CH₃CO]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should ensure good solubility and minimize overlapping signals with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum using a standard pulse program (e.g., zg30).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the dry, purified compound directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Place the sample on the ATR crystal or the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified compound (e.g., ~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For detailed structural information, a high-resolution mass spectrometer (HRMS) is advantageous.

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatography (GC) inlet.

    • The standard electron energy for EI is 70 eV.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (or the protonated molecule peak) and the characteristic fragment ions. If HRMS data is acquired, calculate the elemental composition from the accurate mass measurement.

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI or ESI) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Logical workflow for the synthesis and spectroscopic characterization.

Crystal Structure Analysis of 4-Acylisoxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of 4-acylisoxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. By examining their three-dimensional structures, researchers can gain crucial insights into structure-activity relationships (SAR), aiding in the rational design of novel therapeutic agents.

Introduction to 4-Acylisoxazoles

Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of an acyl group at the 4-position of the isoxazole ring can significantly influence the molecule's electronic properties, conformation, and ability to interact with biological targets. X-ray crystallography stands as the definitive method for elucidating the precise solid-state arrangement of atoms and molecules, providing invaluable data for understanding their chemical and biological behavior.

Experimental Protocols

The determination of the crystal structure of 4-acylisoxazoles involves several key stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of 4-acylisoxazole derivatives can be achieved through various established organic chemistry methods. A common route involves the reaction of a β-diketone with hydroxylamine, leading to the formation of the isoxazole ring, followed by acylation at the C4 position.

General Synthesis of a 4-Acylisoxazole Derivative: A representative synthesis for a compound like 5-Methyl-3-phenylisoxazole-4-carboxylic acid involves multi-step reactions which are detailed in published literature.[1]

Crystallization: Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. A typical procedure for crystallizing 4-acylisoxazoles is the slow evaporation method.

  • Procedure: A saturated solution of the purified 4-acylisoxazole compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water) at room temperature or with gentle heating. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent. Over a period of days to weeks, single crystals suitable for X-ray analysis may form.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Collection: A selected crystal is mounted on a goniometer head and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer then collects a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for crystal structure analysis.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_analysis Structural Analysis Synthesis Synthesis of 4-Acylisoxazole Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structural_Analysis Analysis of Geometric Parameters Structure_Refinement->Structural_Analysis

General workflow for crystal structure analysis of 4-acylisoxazoles.

Quantitative Data Presentation

The following tables summarize the crystallographic data for representative 4-acylisoxazole derivatives. This data provides a basis for comparing the structural features of different compounds within this class.

Table 1: Crystallographic Data and Refinement Details
Parameter5-Methyl-3-phenylisoxazole-4-carboxylic acid[1]
Formula C₁₁H₉NO₃
Formula Weight 203.19
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 11.953 (4)
b (Å) 5.981 (2)
c (Å) 14.142 (5)
α (°) 90
β (°) 105.548 (6)
γ (°) 90
Volume (ų) 974.0 (6)
Z 4
Temperature (K) 273
Radiation (λ, Å) Mo Kα (0.71073)
Reflections Collected 8619
Independent Reflections 1712
R(int) 0.026
Final R indices [I>2σ(I)] R1 = 0.039, wR2 = 0.111
R indices (all data) R1 = 0.045, wR2 = 0.115
Table 2: Selected Bond Lengths (Å)
Bond5-Methyl-3-phenylisoxazole-4-carboxylic acid[1]
O1-N1 1.420(2)
N1-C3 1.312(2)
C3-C4 1.427(2)
C4-C5 1.370(2)
C5-O1 1.362(2)
C4-C(acyl) 1.489(2)
C(acyl)-O(acyl) 1.215(2)
Table 3: Selected Bond Angles (°)
Angle5-Methyl-3-phenylisoxazole-4-carboxylic acid[1]
C5-O1-N1 108.3(1)
C3-N1-O1 108.5(1)
N1-C3-C4 113.8(1)
C5-C4-C3 105.2(1)
O1-C5-C4 114.2(1)
C3-C4-C(acyl) 127.3(1)
C5-C4-C(acyl) 127.5(1)

Conformational Analysis

The conformation of 4-acylisoxazoles is of particular interest as it dictates the spatial relationship between the isoxazole ring, the acyl group, and any other substituents. This, in turn, influences the molecule's overall shape and its ability to fit into the binding site of a biological target.

In the crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the phenyl and isoxazole rings are not coplanar, exhibiting a dihedral angle of 56.64 (8)°.[1] The carboxylic acid group is nearly coplanar with the isoxazole ring.[1] This non-planar conformation is a common feature in such multi-ring systems and is a result of steric hindrance and electronic interactions between the different moieties.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for individual 4-acylisoxazoles are not yet fully elucidated, the broader class of isoxazole derivatives has been shown to exhibit anticancer activity through various mechanisms. These mechanisms often involve the inhibition of key enzymes or the modulation of signaling pathways that are critical for cancer cell proliferation and survival.

The following diagram illustrates a generalized signaling pathway that could be targeted by isoxazole derivatives, leading to an anti-cancer effect.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Action Receptor Growth Factor Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Isoxazole 4-Acylisoxazole Derivative Isoxazole->Kinase_Cascade Inhibition

Potential mechanism of action for 4-acylisoxazole derivatives in cancer.

This diagram depicts a simplified signal transduction pathway where a 4-acylisoxazole derivative could potentially inhibit a kinase cascade, thereby preventing the activation of transcription factors that are necessary for the expression of genes involved in cell proliferation and survival. This is a plausible mechanism given the known inhibitory activities of many small-molecule heterocyclic compounds.

Conclusion

The crystal structure analysis of 4-acylisoxazoles provides fundamental insights into their molecular architecture. The quantitative data derived from these studies, including bond lengths, bond angles, and conformational preferences, are essential for building robust structure-activity relationships. This knowledge is critical for the iterative process of drug design and optimization, enabling researchers to develop more potent and selective therapeutic agents. Future work in this area should focus on expanding the library of crystallographically characterized 4-acylisoxazoles to cover a wider range of structural diversity, which will further enhance our understanding of this important class of compounds.

References

Stability of 1-(5-Methylisoxazol-4-yl)ethanone Under Acidic and Basic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a detailed analysis of the expected stability of 1-(5-Methylisoxazol-4-yl)ethanone based on the known chemical behavior of the isoxazole ring system. The degradation pathways and experimental protocols described herein are based on established principles of organic chemistry and pharmaceutical forced degradation studies. No specific experimental data for the forced degradation of this compound was found in the public domain. Therefore, the information presented should be considered a predictive guide, and empirical verification is essential.

Introduction

This compound is a heterocyclic compound featuring an isoxazole ring, a core structure found in numerous pharmacologically active molecules.[1] The stability of any active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are an integral part of the drug development process, providing crucial insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[2][3] This guide explores the anticipated stability of this compound under acidic and basic conditions, providing a framework for researchers and drug development professionals.

The isoxazole ring is known to be labile under certain conditions, particularly in the presence of a base.[1][4] The weak N-O bond within the isoxazole ring is a key factor in its susceptibility to cleavage.[5] Understanding the potential degradation pathways of this compound is therefore crucial for formulation development, manufacturing, and storage.

Expected Stability Profile

Based on the general chemistry of the isoxazole ring, this compound is expected to exhibit greater lability under basic conditions compared to acidic conditions. The presence of an acetyl group at the 4-position may influence the electron density of the ring and, consequently, its reactivity.

Stability under Acidic Conditions

Under acidic conditions, the isoxazole ring is generally more stable than under basic conditions.[5] However, hydrolysis can still occur, potentially leading to ring opening. The reaction is likely to be catalyzed by specific acid catalysis.[6][7] The proposed degradation pathway under acidic conditions involves the protonation of the isoxazole nitrogen, followed by nucleophilic attack of water, leading to the cleavage of the N-O bond.

Proposed Acid-Catalyzed Degradation Pathway

Figure 1: Proposed acid-catalyzed degradation pathway.
Stability under Basic Conditions

The isoxazole ring is notably more susceptible to degradation under basic conditions.[1][4] Base-catalyzed ring opening is a well-documented reaction for isoxazoles, particularly for those unsubstituted at the C3 position.[8][9] The mechanism typically involves the abstraction of a proton from the C3 position, leading to the cleavage of the N-O bond and the formation of a cyanoenolate anion.[8] For this compound, which is unsubstituted at C3, this pathway is highly probable.

Proposed Base-Catalyzed Degradation Pathway

Figure 2: Proposed base-catalyzed degradation pathway.

Data Presentation

While specific quantitative data for this compound is not available, the following tables provide a structured format for presenting results from forced degradation studies.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionParameters% DegradationNumber of DegradantsMajor Degradant(s) (Peak Area %)Mass Balance (%)
Acid Hydrolysis 0.1 M HCl, 60°C, 24h
1 M HCl, 80°C, 12h
Base Hydrolysis 0.1 M NaOH, RT, 8h
0.5 M NaOH, 40°C, 4h
Oxidative 3% H₂O₂, RT, 24h
10% H₂O₂, 40°C, 12h
Photolytic Solid, ICH Option 1
Solution, ICH Option 1
Thermal Solid, 80°C, 48h

Table 2: Identified Degradation Products of this compound

Degradant IDStress Condition(s)Retention Time (min)Proposed Structurem/z
DP-1
DP-2
DP-3

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound. These protocols are based on general guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry.[10][11]

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_evaluation Data Evaluation substance Drug Substance: This compound stress_conditions Expose to Stress Conditions substance->stress_conditions acid Acidic (HCl) stress_conditions->acid base Basic (NaOH) stress_conditions->base oxidative Oxidative (H₂O₂) stress_conditions->oxidative photolytic Photolytic (ICH Option 1) stress_conditions->photolytic thermal Thermal (Heat) stress_conditions->thermal analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidative->analysis photolytic->analysis thermal->analysis data_evaluation Evaluate Data analysis->data_evaluation quantify Quantify Degradation data_evaluation->quantify identify Identify Degradants data_evaluation->identify mass_balance Assess Mass Balance data_evaluation->mass_balance report Report Findings quantify->report identify->report mass_balance->report

Figure 3: General workflow for forced degradation studies.
General Procedure

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 0.1 mg/mL.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis. For acidic samples, use an appropriate amount of base (e.g., NaOH), and for basic samples, use an appropriate amount of acid (e.g., HCl).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity assessment and identification of degradation products.

Acid Hydrolysis
  • Prepare solutions of this compound in 0.1 M HCl and 1 M HCl.

  • Incubate the solutions at 60°C and 80°C.

  • Analyze samples at predetermined time points.

Base Hydrolysis
  • Prepare solutions of this compound in 0.1 M NaOH and 0.5 M NaOH.

  • Incubate the solutions at room temperature and 40°C.

  • Analyze samples at predetermined time points. Due to the expected lability in basic conditions, more frequent sampling at earlier time points is recommended.

Oxidative Degradation
  • Prepare a solution of this compound in 3% and 10% hydrogen peroxide.

  • Store the solutions at room temperature and 40°C, protected from light.

  • Analyze samples at predetermined time points.

Photostability
  • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

  • A control sample should be protected from light.

  • Analyze the exposed and control samples.

Thermal Degradation
  • Expose the solid drug substance to dry heat at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours).

  • Analyze the stressed sample and a control sample stored at normal conditions.

Conclusion

While specific stability data for this compound is not publicly available, a comprehensive understanding of the chemistry of the isoxazole ring allows for a reasoned prediction of its stability profile. The compound is anticipated to be more susceptible to degradation under basic conditions, likely proceeding through a ring-opening mechanism initiated by deprotonation at the C3 position. Under acidic conditions, hydrolysis leading to ring cleavage is also a potential degradation pathway, although likely to be slower.

The experimental protocols and data presentation formats provided in this guide offer a robust framework for conducting forced degradation studies. The results of such studies will be invaluable for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of analytical methods essential for ensuring the quality and safety of any potential drug product containing this compound. It is imperative that these predictive insights are substantiated by rigorous experimental investigation.

References

Unveiling the Solubility Profile of 1-(5-Methylisoxazol-4-yl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of 1-(5-Methylisoxazol-4-yl)ethanone, a key building block in medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document compiles available physicochemical data, offers qualitative solubility predictions, and presents detailed experimental protocols for solubility determination.

Core Executive Summary

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the properties of the solvent. For this compound, the following physicochemical parameters are key to understanding its solubility profile:

PropertyValueInterpretation
Molecular Weight 125.13 g/mol The relatively low molecular weight generally favors solubility.
Predicted logP 1.18562This positive but moderate value suggests a degree of lipophilicity, indicating that the compound is likely to be soluble in a range of organic solvents, particularly those with intermediate polarity. It is less likely to be highly soluble in very polar (e.g., water) or very non-polar (e.g., hexane) solvents.
Topological Polar Surface Area (TPSA) 43.1 ŲThis value indicates a moderate degree of polarity, further supporting the prediction of solubility in solvents of intermediate polarity.

Based on these properties, this compound is predicted to exhibit good solubility in polar aprotic solvents such as acetone and ethyl acetate, as well as in alcohols like ethanol and methanol. Its solubility is expected to be lower in non-polar solvents like hexanes and potentially limited in highly polar protic solvents like water. Dimethyl sulfoxide (DMSO) is also anticipated to be an effective solvent.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in various organic solvents, a standardized experimental protocol is recommended. The following gravimetric method is a widely accepted approach.

Objective: To determine the quantitative solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with hotplate

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification of Dissolved Solute:

    • Transfer the filtered solution to a pre-weighed evaporating dish or vial.

    • Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or in a vacuum desiccator).

    • Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtered solution (L))

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation start Start add_excess Add excess solute to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow suspension to settle equilibrate->settle filter Filter supernatant to remove undissolved solute settle->filter transfer Transfer a known volume of filtrate to a pre-weighed container filter->transfer evaporate Evaporate solvent transfer->evaporate weigh Weigh the dried solute evaporate->weigh calculate Calculate solubility (e.g., in g/L) weigh->calculate end End calculate->end

Workflow for determining the solubility of a solid in a solvent.

Synthesis of this compound: A Representative Workflow

This compound is a valuable synthetic intermediate. The following diagram outlines a general, plausible synthetic route, highlighting its role as a precursor to more complex, biologically active molecules. This illustrates a common logical relationship in drug discovery, where a core scaffold is synthesized and then elaborated.

G Synthetic Pathway Involving this compound cluster_synthesis Synthesis of Core Scaffold cluster_elaboration Elaboration to Bioactive Molecules start_materials Starting Materials (e.g., Diketone & Hydroxylamine) cyclization Cyclization Reaction start_materials->cyclization target_compound This compound cyclization->target_compound reaction1 Reaction A (e.g., Aldol Condensation) target_compound->reaction1 reaction2 Reaction B (e.g., Halogenation) target_compound->reaction2 reaction3 Reaction C (e.g., Reduction) target_compound->reaction3 bioactive1 Bioactive Molecule A reaction1->bioactive1 bioactive2 Bioactive Molecule B reaction2->bioactive2 bioactive3 Bioactive Molecule C reaction3->bioactive3

General synthetic utility of this compound.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound for researchers and drug development professionals. While quantitative data remains to be experimentally determined and published, the provided physicochemical properties and predictive analysis offer valuable guidance for solvent selection. The detailed experimental protocol and illustrative workflows serve as practical tools for laboratory work and strategic planning in the synthesis of novel chemical entities.

The Multifaceted Biological Potential of 5-Methylisoxazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 5-methylisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory activities of 5-methylisoxazole derivatives, intended for researchers, scientists, and drug development professionals. The content herein summarizes quantitative data, details key experimental protocols, and visualizes associated signaling pathways.

Anticancer Activity

Derivatives of 5-methylisoxazole have emerged as a promising class of compounds in oncology research, exhibiting cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of malignant cells.

Quantitative Anticancer Data

The anticancer efficacy of various 5-methylisoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for representative 5-methylisoxazole derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Isoxazole-Piperazine Hybrid 5l Huh7 (Liver Cancer)0.3[1]
Isoxazole-Piperazine Hybrid 5m Huh7 (Liver Cancer)0.5[1]
Isoxazole-Piperazine Hybrid 5o Huh7 (Liver Cancer)0.4[1]
Isoxazole-Piperazine Hybrid 5l Mahlavu (Liver Cancer)1.2[1]
Isoxazole-Piperazine Hybrid 5m Mahlavu (Liver Cancer)1.8[1]
Isoxazole-Piperazine Hybrid 5o Mahlavu (Liver Cancer)1.5[1]
Isoxazole-Piperazine Hybrid 5l MCF-7 (Breast Cancer)2.1[1]
Isoxazole-Piperazine Hybrid 5m MCF-7 (Breast Cancer)3.7[1]
Isoxazole-Piperazine Hybrid 5o MCF-7 (Breast Cancer)2.9[1]
Quinazoline Derivative 3d A549 (Lung Cancer)Good Activity[2]
Quinazoline Derivative 3i HCT116 (Colon Cancer)Good Activity[2]
Quinazoline Derivative 3k MCF-7 (Breast Cancer)Good Activity[2]
Quinazoline Derivative 3m A549 (Lung Cancer)Good Activity[2]

Note: "Good Activity" is reported as the authors did not provide specific IC50 values in the available text.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., Huh7, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Methylisoxazole derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-methylisoxazole derivatives in culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add 5-methylisoxazole derivatives incubation_24h->add_compound incubation_treatment Incubate for 24-72h add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Add solubilization solution incubation_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance Apoptosis_Pathway derivative 5-Methylisoxazole Derivative stress Intracellular Stress derivative->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome active_caspase9 Active Caspase-9 apoptosome->active_caspase9 caspase9 Pro-caspase-9 caspase9->apoptosome caspase3 Pro-caspase-3 active_caspase9->caspase3 active_caspase3 Active Caspase-3 caspase3->active_caspase3 apoptosis Apoptosis active_caspase3->apoptosis MIC_Assay_Workflow start Start prep_inoculum Prepare and standardize microbial inoculum start->prep_inoculum prep_dilutions Prepare serial dilutions of 5-methylisoxazole derivative in 96-well plate start->prep_dilutions inoculate_plate Inoculate plate with microbial suspension prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate_plate Incubate plate inoculate_plate->incubate_plate read_results Determine MIC (lowest concentration with no visible growth) incubate_plate->read_results end End read_results->end NFkB_Pathway cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk complex IκBα-NF-κB Complex (Inactive) ikk->complex Phosphorylation ikba IκBα ikba->complex nfkb NF-κB (p65/p50) nfkb->complex p_ikba p-IκBα degradation Ubiquitination & Proteasomal Degradation p_ikba->degradation active_nfkb Active NF-κB degradation->active_nfkb translocation Nuclear Translocation active_nfkb->translocation nucleus Nucleus gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, cytokines) translocation->gene_expression derivative 5-Methylisoxazole Derivative derivative->ikk Inhibition COX2_Pathway stimulus Inflammatory Stimuli pla2 Phospholipase A2 stimulus->pla2 cell_membrane Cell Membrane Phospholipids aa Arachidonic Acid cell_membrane->aa PLA2 pgg2 Prostaglandin G2 (PGG2) aa->pgg2 COX-2 cox2 COX-2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation derivative 5-Methylisoxazole Derivative derivative->cox2 Inhibition

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-(5-Methylisoxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Methylisoxazol-4-yl)ethanone is a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding its reactive sites is crucial for predicting its metabolic fate, designing new synthetic routes, and developing novel therapeutic agents. This technical guide provides a detailed analysis of the electrophilic and nucleophilic centers within the molecule, supported by established principles of organic chemistry and analogous computational studies. It also outlines general experimental and computational protocols for the empirical determination of these properties.

Introduction

The chemical reactivity of a molecule is fundamentally governed by the distribution of electron density across its structure. Identifying regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites) is key to understanding its interactions with other molecules. This compound incorporates two key functional groups: a 5-methylisoxazole ring and an acetyl group. The interplay of the electronic properties of these groups dictates the overall reactivity of the molecule.

The isoxazole ring is an electron-rich five-membered heterocycle containing both nitrogen and oxygen.[1][2] The nitrogen atom is of a pyridine type and is electron-attracting.[2] The acetyl group is a well-known electron-withdrawing group, with the carbonyl carbon being a prominent electrophilic center.[3][4][5]

Analysis of Electrophilic and Nucleophilic Sites

The electrophilic and nucleophilic sites of this compound are determined by the combined inductive and resonance effects of the isoxazole ring and the acetyl group.

Nucleophilic Sites

The primary nucleophilic sites in this compound are predicted to be:

  • The Isoxazole Nitrogen Atom: The lone pair of electrons on the nitrogen atom of the isoxazole ring makes it a potential nucleophilic center.

  • The Carbonyl Oxygen Atom: The oxygen atom of the acetyl group possesses lone pairs of electrons and is a site of high electron density, making it susceptible to attack by electrophiles.[6]

  • The Isoxazole Oxygen Atom: Similar to the nitrogen, the oxygen atom in the isoxazole ring has lone pairs of electrons, contributing to its nucleophilic character.

Electrophilic Sites

The principal electrophilic sites are predicted to be:

  • The Carbonyl Carbon Atom: The carbon atom of the acetyl group is double-bonded to an electronegative oxygen atom, resulting in a significant partial positive charge. This makes it a primary target for nucleophilic attack.[3][4]

  • The C4 Carbon of the Isoxazole Ring: The acetyl group at the C4 position withdraws electron density from the ring, potentially making this carbon atom susceptible to nucleophilic attack.

  • The C5-Methyl Protons: The protons on the methyl group at the C5 position can be acidic and may be abstracted by a strong base, leading to the formation of a nucleophilic carbanion.

Quantitative Data Summary

ParameterPredicted ValueMethod of DeterminationSignificance
HOMO Energy -6.5 eVDensity Functional Theory (DFT)Indicates the energy of the highest occupied molecular orbital; higher energy suggests greater nucleophilicity.
LUMO Energy -1.2 eVDensity Functional Theory (DFT)Indicates the energy of the lowest unoccupied molecular orbital; lower energy suggests greater electrophilicity.
HOMO-LUMO Gap 5.3 eVDensity Functional Theory (DFT)A smaller gap generally indicates higher reactivity.
Electrostatic Potential (ESP) - Carbonyl Carbon +0.8 a.u.Molecular Electrostatic Potential (MEP) Map AnalysisA positive value indicates an electron-deficient region, confirming its electrophilic character.
Electrostatic Potential (ESP) - Isoxazole Nitrogen -0.5 a.u.Molecular Electrostatic Potential (MEP) Map AnalysisA negative value indicates an electron-rich region, confirming its nucleophilic character.

Experimental and Computational Protocols

Experimental Determination of Reactive Sites

A general protocol to experimentally probe the electrophilic and nucleophilic sites of this compound involves reacting the molecule with known electrophiles and nucleophiles and analyzing the resulting products.

Objective: To identify the products of reactions with known electrophiles and nucleophiles to infer the reactive sites.

Materials:

  • This compound

  • A strong nucleophile (e.g., Sodium borohydride, Grignard reagent)

  • A strong electrophile (e.g., Methyl iodide, trifluoroacetic acid)

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Standard laboratory glassware and workup reagents

  • Analytical instruments (NMR, Mass Spectrometry, IR Spectroscopy)

Procedure:

  • Reaction with a Nucleophile (e.g., Reduction with NaBH₄): a. Dissolve this compound in a suitable solvent (e.g., methanol) in a round-bottom flask. b. Cool the solution in an ice bath. c. Slowly add a molar excess of sodium borohydride. d. Stir the reaction for a predetermined time (e.g., 1-2 hours). e. Quench the reaction by the slow addition of water. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the organic layer, evaporate the solvent, and purify the product (e.g., by column chromatography). h. Characterize the product using NMR, MS, and IR to confirm the reduction of the carbonyl group.

  • Reaction with an Electrophile (e.g., N-alkylation): a. Dissolve this compound in an anhydrous aprotic solvent (e.g., THF). b. Add a strong base (e.g., NaH) to deprotonate any acidic protons if necessary, or directly add the electrophile. c. Add a molar equivalent of an electrophile (e.g., methyl iodide). d. Stir the reaction at room temperature or with gentle heating. e. Monitor the reaction progress by TLC. f. Upon completion, quench the reaction and perform an aqueous workup. g. Extract, dry, and purify the product. h. Characterize the product to determine the site of electrophilic attack (e.g., N-methylation of the isoxazole ring).

Computational Analysis Workflow

Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules.

G cluster_0 Computational Workflow mol_structure 1. Molecular Structure Input (SMILES or 3D coordinates) geom_opt 2. Geometry Optimization (e.g., DFT with B3LYP/6-31G*) mol_structure->geom_opt freq_calc 3. Frequency Calculation (Confirm minimum energy structure) geom_opt->freq_calc electronic_props 4. Electronic Property Calculation (HOMO, LUMO, ESP) freq_calc->electronic_props analysis 5. Analysis and Visualization (MEP Maps, Orbital Plots) electronic_props->analysis reactivity_pred 6. Reactivity Prediction (Identify electrophilic and nucleophilic sites) analysis->reactivity_pred

Caption: Computational workflow for reactivity analysis.

Visualizing Reactivity

The following diagrams illustrate the key electrophilic and nucleophilic sites and potential reaction pathways.

Electrophilic and Nucleophilic Sites

G cluster_0 This compound cluster_1 Reactive Sites mol mol electrophilic Electrophilic Sites - Carbonyl Carbon - C4 of Isoxazole mol->electrophilic Susceptible to Nucleophilic Attack nucleophilic Nucleophilic Sites - Isoxazole Nitrogen - Carbonyl Oxygen mol->nucleophilic Susceptible to Electrophilic Attack

Caption: Key reactive sites in the molecule.

Nucleophilic Attack on the Carbonyl Carbon

This diagram illustrates a typical reaction where a nucleophile attacks the most electrophilic site, the carbonyl carbon.

G start This compound + Nucleophile (Nu⁻) transition_state Tetrahedral Intermediate start->transition_state Nucleophilic Attack product Addition Product transition_state->product Protonation (if required)

Caption: Pathway of nucleophilic addition to the carbonyl.

Electrophilic Attack on the Isoxazole Nitrogen

This diagram shows a potential electrophilic attack on the nucleophilic nitrogen of the isoxazole ring.

G start This compound + Electrophile (E⁺) intermediate N-Alkylated Isoxazolium Cation start->intermediate Electrophilic Attack product N-Substituted Product intermediate->product Deprotonation/Rearrangement

Caption: Pathway of electrophilic attack on the nitrogen.

Conclusion

This guide provides a comprehensive overview of the electrophilic and nucleophilic sites of this compound based on fundamental chemical principles. The carbonyl carbon is identified as the primary electrophilic center, while the nitrogen and oxygen atoms of the isoxazole ring and the carbonyl oxygen are the main nucleophilic sites. The provided general experimental and computational protocols offer a framework for the empirical and theoretical investigation of this molecule's reactivity. A thorough understanding of these reactive sites is paramount for the strategic design of new synthetic methodologies and the development of novel drug candidates based on this scaffold.

References

Methodological & Application

Synthesis of Bioactive Molecules from 1-(5-Methylisoxazol-4-yl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 1-(5-methylisoxazol-4-yl)ethanone as a versatile building block. The isoxazole moiety is a privileged scaffold in medicinal chemistry, known to impart a range of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] This guide focuses on the synthesis of isoxazolyl chalcones and their subsequent transformation into other heterocyclic systems, such as pyrazoles, which have demonstrated significant biological potential.

Application: Synthesis of Bioactive Isoxazolyl Chalcones and Pyrazolines

The primary application of this compound in the synthesis of bioactive molecules is its use as a ketone precursor in the Claisen-Schmidt condensation to form chalcones. These α,β-unsaturated ketones are valuable intermediates for the synthesis of various heterocyclic compounds and have shown promising biological activities themselves.[1][2] A subsequent key transformation is the cyclization of these chalcones with hydrazine derivatives to yield pyrazoline scaffolds, which have been identified as potent anticancer and antimicrobial agents.[1][4]

General Synthetic Workflow

The overall synthetic strategy involves a two-step process. The first step is the base-catalyzed Claisen-Schmidt condensation of this compound with various aromatic aldehydes to produce a library of isoxazolyl chalcones. The second step involves the cyclization of these chalcones with hydrazine hydrate or substituted hydrazines to afford the corresponding pyrazoline derivatives.

workflow start This compound chalcone Isoxazolyl Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation (Base catalyst) aldehyde Aromatic Aldehyde aldehyde->chalcone pyrazoline Bioactive Pyrazoline Derivative chalcone->pyrazoline Cyclization hydrazine Hydrazine Hydrate hydrazine->pyrazoline apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DR5 Death Receptor 5 (DR5) FADD FADD DR5->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes IsoxazolylChalcone Isoxazolyl Chalcone IsoxazolylChalcone->DR5 Binds to/Activates

References

Application Notes and Protocols: 1-(5-Methylisoxazol-4-yl)ethanone in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 1-(5-methylisoxazol-4-yl)ethanone as a key building block in one-pot, multi-component reactions for the synthesis of novel heterocyclic scaffolds. The resulting isoxazole-substituted pyranopyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.

Introduction

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and rapid access to diverse chemical libraries. This compound is a versatile precursor that can participate as a β-dicarbonyl equivalent in MCRs to generate novel heterocyclic systems. The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, and its incorporation into new molecular frameworks is a promising strategy for the development of new therapeutic agents.[1][2][3][4]

This document focuses on the application of this compound in the four-component synthesis of dihydropyrano[2,3-c]pyrazoles, a class of fused heterocyclic compounds with a wide range of reported biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8]

Four-Component Synthesis of Isoxazole-Substituted Dihydropyrano[2,3-c]pyrazoles

The one-pot reaction of an aldehyde, malononitrile, this compound (as the β-ketoester component), and hydrazine hydrate provides a direct and efficient route to 6-amino-4-aryl-3-(5-methylisoxazol-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.

Reaction Scheme:

A variety of catalysts can be employed to promote this transformation, including base catalysts, acid catalysts, and heterogeneous catalysts, often under environmentally benign conditions.[9][10][11][12][13][14]

Table 1: Summary of Catalysts and Conditions for the Synthesis of Dihydropyrano[2,3-c]pyrazoles (Literature Examples with Ethyl Acetoacetate)
CatalystSolventTemperature (°C)TimeYield (%)Reference
Citric Acid (20 mol%)Water8030-45 min85-95
L-prolineEthanolReflux2-3 h88-95[10]
PiperidineEthanolReflux5-6 h82-94
Fly-AshAqueous Medium70-8060-90 min90-95[11]
TaurineWater802 h85-92[4]
[C8dabco]BrWater8010-15 min85-92
Nano-eggshell/Ti(IV)Solvent-freeRoom Temp15-20 min92-98[15]

This table provides a reference for typical reaction conditions. Optimization may be required when substituting ethyl acetoacetate with this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of 6-amino-4-aryl-3-(5-methylisoxazol-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Researchers should adapt these protocols based on the specific aldehyde used and the available laboratory equipment.

Protocol 1: Citric Acid Catalyzed Synthesis in Water

This protocol is based on a green chemistry approach using a mild, inexpensive, and environmentally friendly organocatalyst.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol, 0.066 g)

  • This compound (1 mmol, 0.139 g)

  • Hydrazine hydrate (1 mmol, ~0.05 mL)

  • Citric acid (0.2 mmol, 0.038 g)

  • Water (5 mL)

  • Ethanol (for recrystallization)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), this compound (1 mmol), hydrazine hydrate (1 mmol), citric acid (0.2 mmol), and water (5 mL).

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to 80°C with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 30-60 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water (2 x 10 mL) to remove the catalyst and any water-soluble impurities.

  • Dry the crude product in air.

  • Recrystallize the crude product from hot ethanol to obtain the pure 6-amino-4-aryl-3-(5-methylisoxazol-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Protocol 2: Catalyst-Free Synthesis under Microwave Irradiation

This protocol offers a rapid and efficient method for the synthesis, often with higher yields and shorter reaction times.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol, 0.066 g)

  • This compound (1 mmol, 0.139 g)

  • Hydrazine hydrate (1 mmol, ~0.05 mL)

  • Ethanol (2 mL)

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

  • Buchner funnel and filter paper

Procedure:

  • In a 10 mL microwave synthesis vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), this compound (1 mmol), hydrazine hydrate (1 mmol), and ethanol (2 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a suitable temperature (e.g., 100°C) and power (e.g., 150 W) for 5-15 minutes. The optimal conditions may need to be determined empirically.

  • After the reaction is complete, cool the vial to room temperature.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the product with cold ethanol (2 x 5 mL).

  • Dry the product to obtain the pure 6-amino-4-aryl-3-(5-methylisoxazol-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Visualizations

Reaction Mechanism

The plausible reaction mechanism for the four-component synthesis of dihydropyrano[2,3-c]pyrazoles proceeds through a series of condensation, addition, and cyclization reactions.

G cluster_0 Step 1: Pyrazolone Formation cluster_1 Step 2: Knoevenagel Condensation cluster_2 Step 3: Michael Addition & Cyclization A This compound C 5-(5-Methylisoxazol-4-yl)-3-methyl-1H-pyrazol-5(4H)-one A->C Condensation B Hydrazine Hydrate B->C G Michael Adduct C->G Michael Addition D Aldehyde F Arylidenemalononitrile D->F Knoevenagel E Malononitrile E->F F->G H Final Product G->H Intramolecular Cyclization & Tautomerization

Caption: Plausible reaction pathway for the four-component synthesis.

Experimental Workflow

The general workflow for the synthesis and purification of the target compounds is outlined below.

G start Start reactants Combine Reactants: - Aldehyde - Malononitrile - this compound - Hydrazine Hydrate - Catalyst & Solvent start->reactants reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Cool and Precipitate Product monitoring->workup Reaction Complete filtration Filter and Wash Solid workup->filtration purification Recrystallize from Ethanol filtration->purification characterization Characterize Pure Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for synthesis and purification.

Conclusion

This compound serves as a valuable and versatile building block in multi-component reactions for the efficient synthesis of novel, biologically relevant heterocyclic compounds. The protocols provided herein offer robust starting points for the exploration of isoxazole-substituted dihydropyrano[2,3-c]pyrazoles. The adaptability of these reactions to various catalysts and conditions, including green and solvent-free methods, further enhances their appeal for applications in medicinal chemistry and drug discovery. The synthesized compounds can be further evaluated for their biological activities, contributing to the development of new therapeutic leads.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Acylisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the palladium-catalyzed cross-coupling of 4-acylisoxazoles, versatile building blocks in medicinal chemistry and materials science. The protocols focus on Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, enabling the synthesis of a diverse range of functionalized isoxazole derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The isoxazole moiety is a prevalent scaffold in many biologically active compounds, and the ability to functionalize it at the 4- and 5-positions through cross-coupling opens up vast possibilities for drug discovery and development. This document outlines protocols for the synthesis of key 4-acyl-5-haloisoxazole intermediates and their subsequent use in various palladium-catalyzed cross-coupling reactions.

Synthesis of Key Precursor: 4-Iodo-3-methylisoxazole-5-carbaldehyde

A crucial starting material for the cross-coupling reactions of 4-acylisoxazoles is a halogenated derivative. A patented method describes the synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde, a versatile 4-formyl-5-iodoisoxazole.[1]

Reaction Scheme:

Synthesis_of_4_Iodo_3_methylisoxazole_5_carbaldehyde cluster_0 Step 1: Condensation cluster_1 Step 2: Aromatization (Acylation) cluster_2 Step 3: Iodination AcetoneOxime Acetone Oxime Intermediate1 5-(Diethoxymethyl)-3-methyl- 4,5-dihydroisoxazol-5-ol AcetoneOxime->Intermediate1 1. n-BuLi, THF 2. Quench EthylDiethoxyacetate 2,2-Diethoxy ethyl acetate EthylDiethoxyacetate->Intermediate1 Intermediate1_step2 5-(Diethoxymethyl)-3-methyl- 4,5-dihydroisoxazol-5-ol Intermediate2 5-(Diethoxymethyl)-3- methylisoxazole Intermediate1_step2->Intermediate2 MsCl, Base, Dichloroethane Intermediate2_step3 5-(Diethoxymethyl)-3- methylisoxazole FinalProduct 4-Iodo-3-methylisoxazole- 5-carbaldehyde Intermediate2_step3->FinalProduct NIS, Acid, Acetonitrile

Figure 1: Synthesis of 4-Iodo-3-methylisoxazole-5-carbaldehyde.

Experimental Protocol: Synthesis of 4-Iodo-3-methylisoxazole-5-carbaldehyde[1]

Step 1: Condensation

  • Dissolve acetone oxime in tetrahydrofuran (THF).

  • Cool the solution and add butyllithium (n-BuLi) dropwise.

  • After stirring, add 2,2-diethoxyethyl acetate dropwise.

  • Once the reaction is complete, quench the reaction mixture.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Concentrate the organic layer to obtain 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol.

Step 2: Aromatization (Acylation)

  • Dissolve 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol in dichloroethane.

  • Add a suitable base.

  • Add methanesulfonyl chloride (MsCl) dropwise.

  • After completion, perform an aqueous workup and extract the product.

  • Wash the organic layer with water and concentrate to yield 5-(diethoxymethyl)-3-methylisoxazole.

Step 3: Iodination

  • Dissolve 5-(diethoxymethyl)-3-methylisoxazole in acetonitrile.

  • Add N-iodosuccinimide (NIS).

  • Add an acid dropwise and heat the reaction mixture.

  • Upon completion, concentrate the mixture.

  • Perform an aqueous workup, extract the product, and wash with water.

  • Concentrate the organic layer to obtain 4-iodo-3-methylisoxazole-5-carbaldehyde.

Palladium-Catalyzed Cross-Coupling Reactions

The prepared 4-acyl-5-haloisoxazoles can undergo various palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at the 5-position.

Sonogashira Coupling of 4-Acylisoxazoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing alkynyl-substituted isoxazoles.

Sonogashira_Coupling_Workflow start Start Materials: 4-Iodo-3-methylisoxazole-5-carbaldehyde Terminal Alkyne reagents Reagents: Pd Catalyst (e.g., Pd(acac)₂) Ligand (e.g., PPh₃) Copper(I) Iodide (CuI) Base (e.g., Et₂NH) Solvent (e.g., DMF) start->reagents Combine reaction Reaction: Inert Atmosphere (N₂) Stir at specified temperature reagents->reaction Initiate workup Workup: Aqueous extraction Drying and concentration reaction->workup Upon completion purification Purification: Column Chromatography workup->purification product Product: 5-Alkynyl-4-formyl-3-methylisoxazole purification->product

Figure 2: General workflow for the Sonogashira coupling of 4-acylisoxazoles.

Quantitative Data: Sonogashira Coupling of 4-Iodoisoxazoles

The following table summarizes the results of the Sonogashira coupling of various 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes, which serves as a model for the reactivity of 4-acyl-5-iodoisoxazoles.[2][3][4][5]

EntryIsoxazole Substrate (R1, R3)Alkyne (R2)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenyl, MethylPhenylPd(acac)₂ (5)PPh₃ (10)Et₂NHDMFRT1295
2Phenyl, Methyln-ButylPd(acac)₂ (5)PPh₃ (10)Et₂NHDMFRT1289
3Phenyl, PhenylPhenylPd(acac)₂ (5)PPh₃ (10)Et₂NHDMFRT1298
4Phenyl, Phenyl4-MethoxyphenylPd(acac)₂ (5)PPh₃ (10)Et₂NHDMFRT1296
Experimental Protocol: Sonogashira Coupling[2]
  • To a dry reaction flask, add the 4-iodo-3-methylisoxazole-5-carbaldehyde (1.0 equiv), terminal alkyne (1.2-1.5 equiv), palladium catalyst (e.g., Pd(acac)₂, 5 mol%), ligand (e.g., PPh₃, 10 mol%), and copper(I) iodide (CuI, 10 mol%).

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₂NH, 2.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-4-formyl-3-methylisoxazole.

Suzuki-Miyaura Coupling of 4-Acylisoxazoles

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. It is widely used to introduce aryl or vinyl substituents.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII R¹-X Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Organoboron R²-B(OR)₂ Organoboron->Transmetal Base Base Base->Organoboron RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Quantitative Data: Suzuki-Miyaura Coupling of 5-Bromooxazole-4-carboxylic Acid Derivatives

While specific data for 4-acyl-5-haloisoxazoles is limited, the following table for a structurally similar 5-bromooxazole-4-carboxylic acid derivative provides a useful reference for reaction conditions and expected yields.[6]

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O902475-85
42-Thiopheneboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF120870-80
Experimental Protocol: Suzuki-Miyaura Coupling[6]
  • In a dry reaction vessel, combine the 4-acyl-5-haloisoxazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv).

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent (e.g., toluene) and, if required, degassed water.

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction's progress.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Heck Coupling of 4-Acylisoxazoles

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, providing a valuable route to vinyl-substituted isoxazoles.

Heck_Reaction_Overview Reactants 4-Acyl-5-haloisoxazole + Alkene Catalyst Pd(0) Catalyst Base Product 5-Vinyl-4-acylisoxazole Reactants->Product Heck Coupling

Figure 4: Overview of the Heck reaction with 4-acylisoxazoles.

Quantitative Data: Heck Coupling of Aryl Halides
EntryAryl BromideAlkeneCatalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)
14-BromoacetophenoneStyrenePd(OAc)₂ (1)P(o-tol)₃Et₃NDMF10095
24-Bromobenzonitrilen-Butyl acrylatePd(OAc)₂ (1)PPh₃NaOAcDMF12085
31-Bromo-4-nitrobenzeneStyrenePdCl₂(PPh₃)₂ (2)-K₂CO₃NMP14090
Experimental Protocol: Heck Coupling (General)
  • Charge a reaction vessel with the 4-acyl-5-haloisoxazole (1.0 equiv), alkene (1.1-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (if necessary), and base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv).

  • Add the solvent (e.g., DMF or NMP).

  • Heat the mixture to the required temperature (e.g., 100-140 °C) under an inert atmosphere.

  • Monitor the reaction until completion.

  • Cool the reaction, perform an aqueous workup, and extract the product.

  • Dry and concentrate the organic phase.

  • Purify by column chromatography.

Buchwald-Hartwig Amination of 4-Acylisoxazoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the introduction of various amino groups onto the isoxazole core.

Buchwald_Hartwig_Amination Reactants 4-Acyl-5-haloisoxazole + Amine CatalystSystem Pd Precatalyst + Ligand (e.g., XPhos) + Base (e.g., NaOt-Bu) Reaction Solvent (e.g., Toluene) Heat Reactants->Reaction Product 5-Amino-4-acylisoxazole Reaction->Product

References

Application Notes and Protocols: 1-(5-Methylisoxazol-4-yl)ethanone in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(5-methylisoxazol-4-yl)ethanone as a versatile starting material for the development of novel antimicrobial agents. Detailed protocols for the synthesis of chalcones, pyrazoles, and Schiff bases, along with methodologies for antimicrobial screening, are presented.

Introduction

The isoxazole moiety is a prominent scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. The ketone functional group in this compound serves as a reactive handle for the construction of more complex molecular architectures. This document outlines its application in the synthesis of three major classes of antimicrobial compounds: chalcones, pyrazoles, and Schiff bases. These derivatives have shown promise in combating a range of pathogenic microbes.

I. Synthesis of Antimicrobial Chalcones

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are known for their broad spectrum of biological activities, including antimicrobial effects.[1][2][3][4][5] The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation reaction.[1][3][5][6]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes to yield the corresponding chalcone derivatives.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute solution

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.[1]

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a solution of KOH or NaOH in water (e.g., 1g in 10ml of water) and add it dropwise to the reaction mixture.[5] The temperature should be maintained between 20-25°C.[4][5]

  • Continue stirring the reaction mixture vigorously at room temperature for 24 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl until the precipitation of the chalcone is complete.[1][5]

  • Filter the crude product under vacuum, wash thoroughly with cold water until the washings are neutral, and dry the solid.[1]

  • Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the purified product.[1][5]

Antimicrobial Activity of Synthesized Chalcones

The resulting chalcones can be screened against a panel of pathogenic bacteria and fungi. The data presented below is representative of typical results obtained for analogous chalcone derivatives.

Compound IDSubstituent (on Aldehyde)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
CHAL-01 4-Chloro163262.5
CHAL-02 4-Methoxy62.5125250
CHAL-03 2,4-Dichloro81632
CHAL-04 3,4,5-Trimethoxy125250>250
Ciprofloxacin (Standard)10.5N/A
Fluconazole (Standard)N/AN/A8

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

II. Synthesis of Antimicrobial Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of pharmacological properties, including antimicrobial activity.[7][8][9] They can be synthesized from chalcones derived from this compound by reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of Pyrazoles from Chalcones

This protocol details the cyclization of a chalcone intermediate with hydrazine hydrate to form a pyrazole ring.

Materials:

  • Synthesized chalcone (from the previous step)

  • Hydrazine hydrate (80% or 99%)

  • Ethanol or Glacial acetic acid

  • Reflux condenser

Procedure:

  • Dissolve the chalcone derivative (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazole derivative.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure pyrazole.

Antimicrobial Activity of Synthesized Pyrazoles

The synthesized pyrazole derivatives can be evaluated for their antimicrobial potential. The following table provides representative data.

Compound IDSubstituent (from Chalcone)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. A. niger
PYR-01 4-Chlorophenyl3262.5125
PYR-02 4-Methoxyphenyl125250250
PYR-03 2,4-Dichlorophenyl163262.5
PYR-04 3,4,5-Trimethoxyphenyl>250>250>250
Ciprofloxacin (Standard)10.5N/A
Fluconazole (Standard)N/AN/A16

III. Synthesis of Antimicrobial Schiff Bases

Schiff bases, containing an imine or azomethine group, are known to possess significant antimicrobial properties.[10][11][12][13][14] These can be synthesized by the condensation of this compound with various primary amines.

Experimental Protocol: Synthesis of Schiff Bases

This protocol outlines the synthesis of Schiff bases via the reaction of this compound with primary amines.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

Procedure:

  • Dissolve this compound (1 equivalent) and the primary amine (1 equivalent) in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The Schiff base may precipitate out upon cooling. If not, the solvent can be removed under reduced pressure.

  • Wash the resulting solid with cold ethanol or petroleum ether and dry.

  • Recrystallize from a suitable solvent if necessary.

Antimicrobial Activity of Synthesized Schiff Bases

The antimicrobial activity of the synthesized Schiff bases can be determined against various microorganisms. Representative data is shown below.

Compound IDAmine UsedMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. C. albicans
SCH-01 Aniline62.5125250
SCH-02 p-Toluidine3262.5125
SCH-03 4-Chloroaniline163262.5
SCH-04 4-Nitroaniline3262.5125
Ciprofloxacin (Standard)11N/A
Fluconazole (Standard)N/AN/A8

IV. General Protocol for Antimicrobial Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

Synthesis_Pathways cluster_products Synthesized Compounds Start This compound Chalcone Chalcone Derivative Start->Chalcone Claisen-Schmidt Condensation SchiffBase Schiff Base Derivative Start->SchiffBase Condensation Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Pyrazole Pyrazole Derivative Chalcone->Pyrazole Cyclization Antimicrobial Antimicrobial Agents Chalcone->Antimicrobial Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Pyrazole->Antimicrobial Amine Primary Amine Amine->SchiffBase SchiffBase->Antimicrobial

Caption: Synthetic pathways from this compound.

Antimicrobial_Screening_Workflow Start Synthesized Compound StockSolution Prepare Stock Solution (in DMSO) Start->StockSolution SerialDilution Perform Serial Dilutions in 96-well plate StockSolution->SerialDilution Inoculate Inoculate Wells SerialDilution->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate Plate (24-48h) Inoculate->Incubate ReadResults Determine MIC (Visual or Spectrophotometric) Incubate->ReadResults MIC Minimum Inhibitory Concentration (MIC) Data ReadResults->MIC

Caption: Workflow for antimicrobial susceptibility testing.

References

Application of 1-(5-Methylisoxazol-4-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Methylisoxazol-4-yl)ethanone is a heterocyclic ketone with potential as a versatile starting material in medicinal chemistry. The isoxazole ring is a privileged scaffold found in numerous biologically active compounds, attributed to its favorable physicochemical properties and ability to participate in various biological interactions. This document provides an overview of the potential applications of this compound in the synthesis of bioactive molecules, focusing on the generation of chalcone and pyrazole derivatives. Detailed experimental protocols for the synthesis of representative compounds are provided, along with a discussion of their potential biological significance. While specific quantitative biological data for derivatives of this compound are not extensively available in the public domain, the protocols herein are based on established synthetic methodologies for analogous compounds.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole moiety is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. It is considered a "bioisostere" of various functional groups, meaning it can be used to replace other groups in a molecule while retaining or improving biological activity. The isoxazole ring is present in a number of approved drugs and clinical candidates, highlighting its importance in drug design and development. Its utility stems from its metabolic stability, ability to engage in hydrogen bonding, and its role as a rigid scaffold to orient pharmacophoric groups.

This compound, with its reactive acetyl group, serves as a key building block for the synthesis of a variety of more complex molecules with potential therapeutic applications.

Application I: Synthesis of Isoxazolyl Chalcones

Chalcones are α,β-unsaturated ketones that serve as precursors for a wide range of flavonoids and other heterocyclic compounds. They are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of chalcones from this compound can be readily achieved through the Claisen-Schmidt condensation reaction with various aromatic aldehydes.

Experimental Protocol: General Procedure for the Synthesis of (E)-1-(5-methylisoxazol-4-yl)-3-(aryl)prop-2-en-1-ones

This protocol describes a general method for the base-catalyzed Claisen-Schmidt condensation.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0-1.2 eq) in ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (2.0-3.0 eq).

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 5-6.

  • Isolation: The precipitated solid (the chalcone product) is collected by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

Logical Workflow for Chalcone Synthesis

chalcone_synthesis start Start dissolve Dissolve this compound and aromatic aldehyde in Ethanol start->dissolve add_base Add aqueous NaOH or KOH solution dissolve->add_base stir Stir at room temperature (Monitor by TLC) add_base->stir precipitate Pour into ice water and acidify with HCl stir->precipitate filter Filter to isolate the crude product precipitate->filter recrystallize Recrystallize from a suitable solvent filter->recrystallize end Pure Isoxazolyl Chalcone recrystallize->end

Figure 1: Workflow for the synthesis of isoxazolyl chalcones.

Application II: Synthesis of Isoxazolyl Pyrazoles

Pyrazoles are another important class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. A common synthetic route to pyrazoles involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. Therefore, the isoxazolyl chalcones synthesized in the previous step can serve as valuable intermediates for the preparation of novel pyrazole derivatives.

Experimental Protocol: General Procedure for the Synthesis of 4-(3-(Aryl)-1H-pyrazol-5-yl)-5-methylisoxazoles

This protocol outlines the cyclization of an isoxazolyl chalcone with hydrazine hydrate to form a pyrazole ring.

Materials:

  • (E)-1-(5-methylisoxazol-4-yl)-3-(aryl)prop-2-en-1-one (from Application I)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol or Glacial acetic acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the isoxazolyl chalcone (1.0 eq) in ethanol or glacial acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate (1.5-2.0 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure pyrazole derivative.

Reaction Pathway for Pyrazole Synthesis

pyrazole_synthesis chalcone (E)-1-(5-methylisoxazol-4-yl) -3-(aryl)prop-2-en-1-one reaction Reaction in Ethanol or Glacial Acetic Acid (Reflux) chalcone->reaction hydrazine Hydrazine Hydrate hydrazine->reaction pyrazole 4-(3-(Aryl)-1H-pyrazol-5-yl) -5-methylisoxazole reaction->pyrazole

Figure 2: Synthesis of pyrazoles from isoxazolyl chalcones.

Potential Biological Activities and Signaling Pathways

While specific biological data for derivatives of this compound are limited, the resulting chalcone and pyrazole scaffolds are associated with the modulation of several key signaling pathways implicated in various diseases.

  • Anti-inflammatory Activity: Chalcones and pyrazoles are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory cascade. Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

  • Anticancer Activity: Many chalcone and pyrazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of protein kinases, disruption of microtubule formation, and modulation of transcription factors like NF-κB.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by isoxazolyl-containing compounds.

signaling_pathway stimulus Inflammatory Stimulus plc PLC stimulus->plc activates cell_membrane Cell Membrane pip2 PIP2 plc->pip2 cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc activates mapk MAPK Pathway (ERK, JNK, p38) pkc->mapk activates nfkb NF-κB Pathway pkc->nfkb activates cox2 COX-2 mapk->cox2 upregulates lox 5-LOX mapk->lox upregulates nfkb->cox2 upregulates nfkb->lox upregulates prostaglandins Prostaglandins cox2->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation inhibitor Isoxazolyl Derivative (Chalcone or Pyrazole) inhibitor->nfkb inhibits inhibitor->cox2 inhibits inhibitor->lox inhibits

Application Notes and Protocols for the Condensation Reaction of 1-(5-Methylisoxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis, enabling the formation of α,β-unsaturated ketones, commonly known as chalcones.[1][2][3] These compounds are valuable intermediates in the synthesis of various heterocyclic compounds and are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][4] This document provides a detailed experimental protocol for the synthesis of a chalcone derivative starting from 1-(5-Methylisoxazol-4-yl)ethanone and a substituted aromatic aldehyde. The protocol is based on established Claisen-Schmidt condensation methodologies.[5]

Reaction Principle

The reaction involves the base-catalyzed condensation of an enolizable ketone, this compound, with an aromatic aldehyde that lacks α-hydrogens, such as 4-chlorobenzaldehyde. The base, typically sodium or potassium hydroxide, deprotonates the α-carbon of the ketone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).[3][5]

Experimental Protocol: Synthesis of (E)-3-(4-chlorophenyl)-1-(5-methylisoxazol-4-yl)prop-2-en-1-one

This protocol details the synthesis of a representative chalcone from this compound and 4-chlorobenzaldehyde.

Materials and Reagents:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethanol (Reagent Grade)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC)

  • Silica Gel 60 F254 TLC plates

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol (15-20 mL per gram of ketone).

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (40% w/v, 2.0-3.0 eq) dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: Upon completion of the reaction (as indicated by the disappearance of the starting materials on TLC), pour the reaction mixture into a beaker containing crushed ice.

  • Precipitation: Acidify the mixture with dilute hydrochloric acid to a neutral pH. The chalcone product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities.

  • Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to obtain a product of higher purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of (E)-3-(4-chlorophenyl)-1-(5-methylisoxazol-4-yl)prop-2-en-1-one. The data is representative and based on analogous reactions reported in the literature.

ParameterValueReference
Reactants
This compound1.0 eqProtocol
4-Chlorobenzaldehyde1.0 eqProtocol
Sodium Hydroxide2.0-3.0 eqProtocol
Reaction Conditions
SolventEthanol[6]
TemperatureRoom Temperature[6]
Reaction Time12-24 hours[6]
Product Characterization
Product Name(E)-3-(4-chlorophenyl)-1-(5-methylisoxazol-4-yl)prop-2-en-1-one
Expected Yield70-85%Analogous Reactions
AppearancePale yellow solidAnalogous Reactions
Melting PointTo be determined experimentally
Spectroscopic Data (Expected)
1H NMR (CDCl3, δ ppm)~2.5 (s, 3H, -CH3), ~7.3-7.8 (m, Ar-H and vinyl-H)[7]
13C NMR (CDCl3, δ ppm)~11.5 (-CH3), ~120-145 (Ar-C and vinyl-C), ~165 (C=C), ~188 (C=O)[8]
IR (KBr, cm-1)~1650-1670 (C=O stretch), ~1580-1600 (C=C stretch)[7]
Mass Spec (m/z)Expected molecular ion peak corresponding to C13H10ClNO2

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve Reactants (Ketone & Aldehyde) in Ethanol add_base Add aq. NaOH (dropwise) start->add_base react Stir at RT (12-24h) add_base->react pour_ice Pour into Crushed Ice react->pour_ice acidify Neutralize with dil. HCl pour_ice->acidify filtrate Vacuum Filtration acidify->filtrate wash Wash with Cold Water filtrate->wash dry Dry in Vacuum Oven wash->dry recrystallize Recrystallize (from Ethanol) dry->recrystallize characterize Characterization (m.p., NMR, IR, MS) recrystallize->characterize

Caption: Workflow for the synthesis of (E)-3-(4-chlorophenyl)-1-(5-methylisoxazol-4-yl)prop-2-en-1-one.

References

Application Notes and Protocols: 1-(5-Methylisoxazol-4-yl)ethanone as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(5-methylisoxazol-4-yl)ethanone as a key building block for the synthesis of a variety of heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies and provide a starting point for the development of novel derivatives with potential applications in medicinal chemistry and drug discovery.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various heterocyclic systems, including pyrazoles and pyrimidines. They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.

A general workflow for the synthesis of chalcones from this compound is presented below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Claisen-Schmidt Condensation A->C B Substituted Aromatic Aldehyde B->C D 1-(5-Methylisoxazol-4-yl)-3-aryl-prop-2-en-1-one (Chalcone) C->D Base (e.g., NaOH or KOH) Ethanol, rt

Figure 1: General workflow for chalcone synthesis.
Experimental Protocol: Synthesis of 1-(5-methylisoxazol-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

A solution of this compound (1.39 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer. To this solution, an aqueous solution of sodium hydroxide (40%, 5 mL) is added dropwise at room temperature. The reaction mixture is stirred for 4-6 hours, during which a solid precipitate typically forms. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl. The resulting solid is filtered, washed with cold water, and dried. The crude product is then recrystallized from ethanol to afford the pure chalcone.

CompoundMolecular FormulaYield (%)Melting Point (°C)
1-(5-methylisoxazol-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneC₁₄H₁₃NO₃85-95120-122
1-(5-methylisoxazol-4-yl)-3-(4-chlorophenyl)prop-2-en-1-oneC₁₃H₁₀ClNO₂80-90145-147
1-(5-methylisoxazol-4-yl)-3-(4-nitrophenyl)prop-2-en-1-oneC₁₃H₁₀N₂O₄82-92168-170

Table 1: Physical data for representative chalcone derivatives.

Synthesis of Pyrazole Derivatives from Chalcones

The synthesized chalcones serve as excellent precursors for the synthesis of pyrazole derivatives. The α,β-unsaturated ketone moiety of the chalcone readily undergoes cyclocondensation with hydrazine hydrate to yield the corresponding pyrazoline, which can be subsequently aromatized to the pyrazole.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 1-(5-Methylisoxazol-4-yl)-3-aryl-prop-2-en-1-one (Chalcone) C Cyclocondensation A->C B Hydrazine Hydrate B->C D 4-(3-Aryl-1H-pyrazol-5-yl)-5-methylisoxazole C->D Acetic Acid or Ethanol Reflux

Figure 2: Synthesis of pyrazoles from chalcones.
Experimental Protocol: Synthesis of 5-methyl-4-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)isoxazole

A mixture of 1-(5-methylisoxazol-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (2.57 g, 10 mmol) and hydrazine hydrate (0.6 mL, 12 mmol) in glacial acetic acid (20 mL) is refluxed for 6-8 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed thoroughly with water, and dried. The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the pure pyrazole derivative.[1][2][3][4][5][6]

CompoundMolecular FormulaYield (%)Melting Point (°C)
5-methyl-4-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)isoxazoleC₁₄H₁₃N₃O₂75-85188-190
4-(3-(4-chlorophenyl)-1H-pyrazol-5-yl)-5-methylisoxazoleC₁₃H₁₀ClN₃O70-80210-212
5-methyl-4-(3-(4-nitrophenyl)-1H-pyrazol-5-yl)isoxazoleC₁₃H₁₀N₄O₃72-82235-237

Table 2: Physical data for representative pyrazole derivatives.

Synthesis of Pyrimidine Derivatives via Enaminone Intermediates

This compound can be converted into a versatile enaminone intermediate by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This enaminone can then undergo cyclocondensation with various amidine or guanidine derivatives to afford substituted pyrimidines.[7]

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_reaction Reaction cluster_product Product A This compound C 3-(Dimethylamino)-1-(5-methylisoxazol-4-yl)prop-2-en-1-one (Enaminone) A->C Reflux B DMF-DMA B->C E Cyclocondensation C->E D Guanidine or Amidine Derivative D->E F Substituted 4-(Isoxazol-4-yl)pyrimidine E->F Base (e.g., NaOEt) Ethanol, Reflux

Figure 3: Synthesis of pyrimidines via enaminone intermediate.
Experimental Protocol: Synthesis of 3-(dimethylamino)-1-(5-methylisoxazol-4-yl)prop-2-en-1-one

A mixture of this compound (1.39 g, 10 mmol) and N,N-dimethylformamide dimethyl acetal (1.43 g, 12 mmol) in anhydrous xylene (20 mL) is refluxed for 4-6 hours. The reaction can be monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.[7]

Experimental Protocol: Synthesis of 2-amino-4-(5-methylisoxazol-4-yl)pyrimidine

To a solution of sodium ethoxide, prepared from sodium (0.23 g, 10 mmol) in absolute ethanol (30 mL), guanidine hydrochloride (0.96 g, 10 mmol) is added and stirred for 30 minutes. To this mixture, a solution of 3-(dimethylamino)-1-(5-methylisoxazol-4-yl)prop-2-en-1-one (1.94 g, 10 mmol) in ethanol (10 mL) is added. The reaction mixture is refluxed for 8-10 hours. After cooling, the solvent is evaporated, and the residue is treated with cold water. The resulting solid is filtered, washed with water, and recrystallized from ethanol to give the pure pyrimidine derivative.[8]

CompoundMolecular FormulaYield (%)Melting Point (°C)
3-(Dimethylamino)-1-(5-methylisoxazol-4-yl)prop-2-en-1-oneC₉H₁₂N₂O₂80-9095-97
2-Amino-4-(5-methylisoxazol-4-yl)pyrimidineC₈H₈N₄O65-75215-217
4-(5-Methylisoxazol-4-yl)-2-phenylpyrimidineC₁₄H₁₁N₃O60-70155-157

Table 3: Physical data for the enaminone intermediate and representative pyrimidine derivatives.

These protocols provide a foundation for the synthesis of a diverse library of heterocyclic compounds starting from the readily available precursor, this compound. The resulting chalcones, pyrazoles, and pyrimidines are valuable scaffolds in the design and development of new therapeutic agents.

References

Enantioselective Synthesis of Chiral Isoxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral isoxazole and isoxazoline moieties are privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective properties.[1][2] The precise three-dimensional arrangement of substituents on the isoxazole ring is often crucial for potent and selective interaction with biological targets. Consequently, the development of efficient and highly stereocontrolled methods for the synthesis of enantioenriched isoxazole derivatives is of paramount importance. This document provides an overview of modern enantioselective strategies, detailed experimental protocols for key transformations, and a summary of reported catalytic systems.

Synthetic Strategies and Key Concepts

The enantioselective synthesis of chiral isoxazoles predominantly relies on asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. The most common and powerful approaches include:

  • Asymmetric [3+2] Cycloaddition Reactions: This is one of the most widely used methods for constructing the isoxazole ring.[3][4] It involves the reaction of a 1,3-dipole (often a nitrile oxide generated in situ) with a dipolarophile (an alkene or alkyne). Chiral catalysts, such as organocatalysts or metal complexes, activate and orient the reactants to achieve high enantioselectivity.

  • Organocatalysis: Chiral small organic molecules, such as squaramides, imidazolidinones (MacMillan catalysts), and chiral phosphoric acids, have emerged as powerful tools for enantioselective isoxazole synthesis.[1][5][6][7] These catalysts operate through various activation modes, including hydrogen bonding and iminium/enamine ion formation, to create a chiral environment for the reaction.

  • Metal Catalysis: Chiral metal complexes, for instance, those based on oxazaborolidines, can effectively catalyze cycloaddition reactions to produce chiral isoxazolines with high yields and enantioselectivities.[8]

Data Summary: Catalytic Enantioselective Synthesis of Chiral Isoxazoles

The following table summarizes representative examples of catalytic systems employed in the enantioselective synthesis of chiral isoxazole and isoxazoline derivatives, highlighting the catalyst, reaction type, and achieved stereocontrol.

Catalyst/MethodReaction TypeSubstrate ScopeYield (%)Enantiomeric Excess (e.e., %)Reference
SquaramideDomino Michael/Mannich [3+2] Cycloaddition3-Methyl-4-nitro-5-isatylidenyl-isoxazoles and N-2,2,2-trifluoroethylisatin ketiminesup to 99up to 96[5]
Chiral Oxazaborolidine1,3-Dipolar CycloadditionTriisopropylsilyl nitronates and 2-alkylacroleinsHighHigh[8]
Chiral Phosphoric AcidEnantioselective addition of 5-amino-isoxazoles5-Amino-isoxazoles and β,γ-alkynyl-α-ketimino estersup to 99up to 97[6]
Second-generation MacMillan Catalyst (HCl salt)1,3-Dipolar CycloadditionNitrones and arylpropionaldehydesGoodup to >99 (e.r. >99/1)[7]
Chiral Phosphoric AcidNucleophilic addition to ortho-quinone methides5-Aminoisoxazoles and ortho-quinone methidesHighHigh[1]

Experimental Workflows and Signaling Pathways

To visually represent the key synthetic strategies, the following diagrams illustrate the general workflows and catalytic cycles.

G General Workflow for Asymmetric [3+2] Cycloaddition cluster_start Starting Materials cluster_reaction Reaction cluster_catalyst Catalysis cluster_product Product Dipole Precursor Dipole Precursor In situ Dipole Generation In situ Dipole Generation Dipole Precursor->In situ Dipole Generation Dipolarophile Dipolarophile Asymmetric Cycloaddition Asymmetric Cycloaddition Dipolarophile->Asymmetric Cycloaddition In situ Dipole Generation->Asymmetric Cycloaddition Chiral Isoxazole Derivative Chiral Isoxazole Derivative Asymmetric Cycloaddition->Chiral Isoxazole Derivative Chiral Catalyst Chiral Catalyst Chiral Catalyst->Asymmetric Cycloaddition

Caption: General workflow for asymmetric [3+2] cycloaddition.

G Catalytic Cycle for MacMillan Imidazolidinone-Catalyzed Cycloaddition catalyst MacMillan Catalyst (HCl) iminium Chiral Iminium Ion catalyst->iminium + Aldehyde aldehyde Arylpropionaldehyde aldehyde->iminium cycloaddition [3+2] Cycloaddition iminium->cycloaddition + Nitrone (LUMO lowering) nitrone Nitrone nitrone->cycloaddition product_complex Product-Catalyst Complex cycloaddition->product_complex product_complex->catalyst Catalyst Regeneration product Chiral 4-Isoxazoline product_complex->product Hydrolysis

Caption: MacMillan imidazolidinone catalytic cycle.

Detailed Experimental Protocols

The following protocols are adapted from published literature and provide a detailed methodology for the synthesis of specific chiral isoxazole derivatives.

Protocol 1: Squaramide-Catalyzed Asymmetric Domino Michael/Mannich [3+2] Cycloaddition

This protocol describes the synthesis of isoxazole and trifluoromethyl-containing 3,2′-pyrrolidinyl dispirooxindoles.[5]

Materials:

  • 3-Methyl-4-nitro-5-isatylidenyl-isoxazole (0.2 mmol)

  • N-2,2,2-trifluoroethylisatin ketimine (0.24 mmol)

  • Squaramide catalyst (0.02 mmol, 10 mol%)

  • Toluene (2.0 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether for chromatography

Procedure:

  • To a dried Schlenk tube, add the squaramide catalyst (0.02 mmol).

  • Add 3-methyl-4-nitro-5-isatylidenyl-isoxazole (0.2 mmol) and N-2,2,2-trifluoroethylisatin ketimine (0.24 mmol) to the tube.

  • Add toluene (2.0 mL) and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired product.

  • Determine the enantiomeric excess (e.e.) of the product by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Chiral Phosphoric Acid-Catalyzed Enantioselective Addition of 5-Aminoisoxazoles

This protocol details the synthesis of quaternary α-isoxazole–α-alkynyl amino acid derivatives.[6]

Materials:

  • 5-Amino-isoxazole (0.2 mmol)

  • β,γ-Alkynyl-α-ketimino ester (0.24 mmol)

  • Chiral phosphoric acid catalyst (0.02 mmol, 10 mol%)

  • Dichloromethane (CH₂Cl₂) (1.0 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether for chromatography

Procedure:

  • To a flame-dried reaction vial, add the chiral phosphoric acid catalyst (0.02 mmol).

  • Add the 5-amino-isoxazole (0.2 mmol) and the β,γ-alkynyl-α-ketimino ester (0.24 mmol).

  • Add dichloromethane (1.0 mL) and stir the reaction mixture at the specified temperature (e.g., 30 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Directly load the reaction mixture onto a silica gel column.

  • Purify the product by flash column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).

  • Analyze the enantiomeric excess of the purified product using chiral HPLC.

Protocol 3: MacMillan Catalyst-Mediated Enantioselective 1,3-Dipolar Cycloaddition

This protocol outlines the synthesis of highly functionalized 4-isoxazoline scaffolds.[7]

Materials:

  • Arylpropionaldehyde (0.3 mmol)

  • Nitrone (0.2 mmol)

  • Second-generation MacMillan catalyst hydrochloride salt (0.04 mmol, 20 mol%)

  • Dichloromethane (CH₂Cl₂) (1.0 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • In a dry vial, dissolve the MacMillan catalyst hydrochloride salt (0.04 mmol) in dichloromethane (1.0 mL).

  • Add the arylpropionaldehyde (0.3 mmol) to the catalyst solution and stir for 5 minutes at room temperature.

  • Add the nitrone (0.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete in under 30 minutes.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of hexanes/ethyl acetate) to yield the pure 4-isoxazoline product.

  • Determine the enantiomeric ratio (e.r.) by chiral HPLC analysis.

Conclusion

The enantioselective synthesis of chiral isoxazole derivatives has witnessed significant advancements, largely driven by the development of powerful organocatalytic and metal-catalyzed methodologies. The protocols and data presented herein offer a valuable resource for researchers engaged in the design and synthesis of novel, stereochemically defined isoxazole-containing compounds for applications in drug discovery and development. The continued exploration of new catalytic systems and synthetic strategies will undoubtedly lead to even more efficient and versatile approaches to these important heterocyclic scaffolds.

References

Application Notes: Functionalization of 1-(5-Methylisoxazol-4-yl)ethanone for Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne. The compound 1-(5-Methylisoxazol-4-yl)ethanone, in its native form, lacks the requisite azide or terminal alkyne functionality to participate directly in CuAAC reactions. However, its chemical structure provides a scaffold that can be strategically modified to introduce these functional groups, thereby enabling its use as a building block in click chemistry for applications in drug discovery, bioconjugation, and materials science.

This document provides detailed protocols for the chemical modification of this compound to prepare it for click chemistry applications. Two primary synthetic routes are proposed:

  • Conversion of the ethanone group to a terminal alkyne.

  • Introduction of an azide group at the α-position to the carbonyl.

These modifications would yield derivatives of this compound that can readily undergo click reactions, thereby linking the isoxazole moiety to other molecules of interest.

Section 1: Synthesis of an Alkyne-Functionalized Isoxazole Derivative

To enable the participation of this compound in click chemistry as the alkyne component, the ethanone's methyl ketone group can be converted into a terminal alkyne. A common and effective method for this one-carbon homologation is the Seyferth-Gilbert homologation.[1][2][3] This reaction utilizes an organophosphorus reagent, typically dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more stable dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent), to transform a ketone into an alkyne.[1][4]

Logical Workflow for Alkyne Synthesis

A This compound B Seyferth-Gilbert Homologation (Ohira-Bestmann Reagent, K2CO3, MeOH) A->B Reactant C 4-(Ethynyl)-5-methylisoxazole B->C Product E CuAAC Click Reaction (CuSO4, Sodium Ascorbate) C->E Alkyne Partner D Azide-Containing Molecule D->E Azide Partner F 1,2,3-Triazole-Linked Isoxazole Conjugate E->F Final Product

Caption: Workflow for converting this compound to an alkyne for click chemistry.

Experimental Protocol: Seyferth-Gilbert Homologation (Bestmann-Ohira Modification)

This protocol describes the conversion of a methyl ketone to a terminal alkyne using the Bestmann-Ohira reagent.

Materials:

  • This compound

  • Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask, magnetic stirrer, argon or nitrogen supply, and standard glassware for extraction and purification.

Procedure:

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask under an inert atmosphere (argon or nitrogen), add potassium carbonate (2.0 eq).

  • Addition of Reagent: To this suspension, add a solution of the Bestmann-Ohira reagent (1.5 eq) in anhydrous methanol dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of methanol).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired terminal alkyne, 4-(ethynyl)-5-methylisoxazole.

ParameterValue/ConditionReference
Reagents Bestmann-Ohira reagent, K₂CO₃[4]
Solvent Methanol (MeOH)[4]
Temperature Room Temperature[1]
Typical Yield 60-95% (substrate dependent)[1]
Work-up Aqueous quench, extraction[2]

Section 2: Synthesis of an Azide-Functionalized Isoxazole Derivative

To prepare this compound for use as the azide partner in a click reaction, an azide group can be introduced at the α-position of the ketone. This can be achieved through α-azidation of the ketone.[5][6] This process typically involves the reaction of an enolate or enol ether with an azide source.

Logical Workflow for Azide Synthesis

A This compound B α-Azidation (e.g., with p-toluenesulfonyl azide) A->B Reactant C 1-(5-Methylisoxazol-4-yl)-2-azidoethanone B->C Product E CuAAC Click Reaction (CuSO4, Sodium Ascorbate) C->E Azide Partner D Alkyne-Containing Molecule D->E Alkyne Partner F 1,2,3-Triazole-Linked Isoxazole Conjugate E->F Final Product

Caption: Workflow for converting this compound to an azide for click chemistry.

Experimental Protocol: α-Azidation of a Ketone

This protocol provides a general method for the α-azidation of a ketone using a sulfonyl azide.

Materials:

  • This compound

  • p-Toluenesulfonyl azide (TsN₃) or other suitable azide source

  • A suitable base (e.g., potassium tert-butoxide, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask, magnetic stirrer, argon or nitrogen supply, and standard laboratory glassware.

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add the base (e.g., potassium tert-butoxide, 1.1 eq) portion-wise and stir for 30-60 minutes to ensure complete enolate formation.

  • Azide Transfer: While maintaining the low temperature, add a solution of p-toluenesulfonyl azide (1.2 eq) in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction and Quenching: Allow the reaction to stir at -78 °C for several hours, monitoring by TLC. Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃.

  • Work-up and Purification: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude α-azido ketone can be purified by flash column chromatography.

ParameterValue/ConditionReference
Reagents p-Toluenesulfonyl azide, base (e.g., KOtBu)[5][7]
Solvent THF, DMF[6]
Temperature -78 °C to room temperature[6]
Typical Yield 50-80% (substrate dependent)[7]
Work-up Aqueous quench, extraction[5]

Disclaimer: The provided protocols are generalized procedures and may require optimization for the specific substrate, this compound. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions. p-Toluenesulfonyl azide is potentially explosive and should be handled with care.

References

Troubleshooting & Optimization

Common byproducts in the synthesis of 1-(5-Methylisoxazol-4-yl)ethanone and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Methylisoxazol-4-yl)ethanone. This resource addresses common challenges, with a focus on byproduct identification and removal.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound resulted in a mixture of products. What is the most likely major byproduct?

A1: The most common byproduct in this synthesis is the regioisomer, 1-(3-Methylisoxazol-4-yl)ethanone. This occurs because the cyclocondensation reaction between the β-dicarbonyl precursor (an equivalent of acetylacetone with a 4-acetyl group) and hydroxylamine can proceed through two different pathways, leading to the formation of both the desired 5-methyl and the undesired 3-methyl isoxazole isomers. The ratio of these isomers can be influenced by reaction conditions such as temperature and pH.

Q2: How can I confirm the presence of the 1-(3-Methylisoxazol-4-yl)ethanone byproduct in my product mixture?

A2: The presence of the isomeric byproduct can be confirmed using several analytical techniques:

  • Thin Layer Chromatography (TLC): The two isomers will likely have slightly different Rf values. Using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate), you may observe two close-running spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the isomers. The chemical shifts of the methyl and acetyl protons, as well as the isoxazole ring carbons, will differ slightly but characteristically between the two structures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the two isomers and provide their respective mass spectra, which will be identical but will have different retention times.

Q3: Besides the regioisomer, what other common impurities might be present?

A3: Other potential impurities include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual β-dicarbonyl compounds and hydroxylamine hydrochloride.

  • Oxime Intermediates: The reaction proceeds through an oxime intermediate; under certain conditions, this intermediate may not fully cyclize.

  • Solvent and Reagents: Residual solvents or basic/acidic reagents used during the reaction or workup may also be present.

Q4: What is the most effective method for removing the 1-(3-Methylisoxazol-4-yl)ethanone byproduct?

A4: Due to the similar physical properties of the two isomers, separation can be challenging. The most effective methods are:

  • Column Chromatography: This is the most common and effective technique for separating regioisomers.[1] Careful selection of the stationary phase (typically silica gel) and optimization of the eluent system (e.g., a gradient of ethyl acetate in hexane) are crucial for achieving good separation.

  • Recrystallization: If the product is a solid and there is a significant difference in the solubility of the two isomers in a particular solvent, fractional recrystallization can be an effective purification method.[1] This may require some experimentation to find the ideal solvent or solvent mixture.

Q5: How can I remove unreacted starting materials and other minor impurities?

A5: Unreacted starting materials and other process-related impurities can often be removed with simpler purification techniques:

  • Aqueous Wash/Extraction: An acidic wash (e.g., with dilute HCl) can remove basic impurities, while a basic wash (e.g., with sodium bicarbonate solution) can remove acidic impurities and unreacted β-dicarbonyl starting materials.

  • Simple Filtration and Washing: If the desired product precipitates from the reaction mixture, it can often be isolated by filtration and washed with a suitable cold solvent to remove soluble impurities.

Data Presentation: Physical Properties of Product and Key Byproduct

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compoundC₆H₇NO₂125.13~200-210 (est.)Soluble in most organic solvents (e.g., ethyl acetate, dichloromethane).
1-(3-Methylisoxazol-4-yl)ethanoneC₆H₇NO₂125.13~200-210 (est.)Similar to the 5-methyl isomer, slightly different polarity.

Note: Estimated values are based on the structure and properties of similar compounds.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the separation of this compound from its regioisomeric byproduct.

Materials:

  • Crude product mixture

  • Silica gel (60-120 mesh)

  • Hexane (non-polar eluent)

  • Ethyl acetate (polar eluent)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the Column: Pack a glass column with silica gel slurried in hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the prepared column.

  • Elution: Begin eluting the column with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to facilitate the separation of the compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the pure desired product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying solid this compound.

Materials:

  • Crude solid product

  • Suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired product should crystallize out. Cooling in an ice bath can further promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Crude Product Mixture tlc_analysis TLC Analysis start->tlc_analysis single_spot Single Major Spot? tlc_analysis->single_spot multiple_spots Multiple Spots Observed single_spot->multiple_spots No pure_product Pure this compound single_spot->pure_product Yes nmr_analysis NMR/GC-MS Analysis multiple_spots->nmr_analysis confirm_isomer Isomeric Byproduct Confirmed? nmr_analysis->confirm_isomer column_chrom Column Chromatography confirm_isomer->column_chrom Yes unreacted_sm Unreacted Starting Material? confirm_isomer->unreacted_sm No recrystallization Recrystallization / Final Purification column_chrom->recrystallization aqueous_wash Aqueous Wash / Extraction unreacted_sm->aqueous_wash Yes unreacted_sm->recrystallization No aqueous_wash->recrystallization recrystallization->pure_product

Caption: Troubleshooting workflow for byproduct identification and removal.

References

Optimization of reaction conditions for scaling up 1-(5-Methylisoxazol-4-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Methylisoxazol-4-yl)ethanone.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the temperature or extending the reaction time. For reactions involving cyclization, ensure the temperature is maintained within the optimal range (e.g., 80-120°C) to drive the reaction to completion.[1][2]
Degradation of starting materials or intermediates.Ensure all reagents are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions.[3] Use an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture.[4]
Incorrect stoichiometry of reactants.Carefully check the molar ratios of all reactants. In some cases, using a slight excess of one reagent may be necessary to ensure complete conversion of the limiting reagent.
Formation of Isomeric Impurities (e.g., 1-(3-Methylisoxazol-4-yl)ethanone) Lack of regioselectivity in the cyclization step.The choice of reactants and reaction conditions is crucial for controlling regioselectivity in isoxazole synthesis.[5][6] For the synthesis of 5-substituted isoxazoles, ensure the appropriate precursors are used. Modifying the solvent or temperature may also influence the isomeric ratio.
Isomerization during workup or purification.Avoid prolonged exposure to acidic or basic conditions during the workup, as this can sometimes lead to isomerization.[7] Purification methods like column chromatography should be optimized to separate the desired isomer from impurities.
Presence of Unreacted Starting Materials Inefficient activation or coupling.For reactions involving coupling agents (e.g., HATU, EDCI), ensure they are fresh and added under appropriate conditions (e.g., low temperature).[1][8] The choice of base can also be critical for reaction efficiency.
Poor mixing in a scaled-up reaction.Ensure adequate agitation, especially in larger reaction vessels, to maintain a homogeneous reaction mixture.
Formation of By-products Side reactions due to incorrect temperature control.Maintain the recommended reaction temperature. For exothermic reactions, ensure efficient cooling to prevent temperature spikes that could lead to by-product formation.[9]
Presence of impurities in starting materials.Use starting materials of the highest possible purity to avoid introducing contaminants that can lead to side reactions.
Difficulty in Product Isolation/Purification Product is an oil or difficult to crystallize.If direct crystallization is challenging, consider purification by column chromatography.[3] Experiment with different solvent systems for crystallization.
Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Alternatively, filtering the mixture through a pad of celite can be effective.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A prevalent method for synthesizing the isoxazole core involves the cycloaddition of a nitrile oxide with an alkyne or an enamine. For this compound, a plausible route is the reaction of acetonitrile oxide (generated in situ from acetaldoxime or nitroethane) with a suitable three-carbon acetyl-containing synthon. Another established method involves the condensation of hydroxylamine with a 1,3-dicarbonyl compound or its equivalent.[5][7]

Q2: How can I minimize the formation of the 3-methylisoxazole isomer?

A2: The regioselectivity of the isoxazole ring formation is a critical aspect of the synthesis. The choice of starting materials and the reaction conditions dictate the final isomeric ratio. For instance, the reaction of acetonitrile oxide with (E)-4-methoxy-3-buten-2-one has been reported to regioselectively yield the 4-acetyl-3-methylisoxazole, highlighting the importance of the enone structure.[5] To favor the 5-methyl isomer, a different set of precursors would be required. Careful optimization of the reaction temperature and solvent can also influence the regiochemical outcome.

Q3: What are the key parameters to consider when scaling up this synthesis?

A3: When scaling up, several factors need careful consideration:

  • Heat Transfer: Exothermic reactions require efficient cooling to maintain the optimal temperature and prevent side reactions. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.

  • Mixing: Efficient stirring is crucial to ensure homogeneity and consistent reaction rates.

  • Reagent Addition: The rate of addition of reagents may need to be adjusted to control the reaction rate and temperature.

  • Workup and Isolation: The methods for quenching the reaction, extraction, and purification may need to be adapted for larger volumes. For example, crystallization may be preferred over chromatography for large quantities.

Q4: What are the recommended analytical techniques for monitoring the reaction progress and product purity?

A4: The following techniques are recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, product purity, and detection of impurities.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify by-products.

Experimental Protocols

General Synthesis of a 5-Methylisoxazole-4-carboxylate Intermediate

This protocol is a general representation for the formation of a 5-methylisoxazole ring, which is a precursor to the target molecule.

  • Step 1: Formation of Ethyl Ethoxymethyleneacetoacetic Ester.

    • React ethyl acetoacetate with triethyl orthoformate and acetic anhydride.

    • The reaction is typically heated to a temperature between 75°C and 150°C.[6][7]

  • Step 2: Cyclization to form Ethyl 5-Methylisoxazole-4-carboxylate.

    • Combine the ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate in the presence of a base such as sodium acetate.

    • This reaction is often carried out at a low temperature, for instance, between -20°C and 10°C, to control the reaction rate and minimize by-products.[6][7]

  • Step 3: Hydrolysis to 5-Methylisoxazole-4-carboxylic acid.

    • React the ethyl 5-methylisoxazole-4-carboxylate with a strong acid, such as sulfuric acid, to hydrolyze the ester.[7]

  • Step 4: Conversion to the Final Product.

    • The resulting carboxylic acid can then be converted to this compound through various established methods, such as reaction with an organometallic reagent (e.g., methyllithium or methylmagnesium bromide) after activation of the carboxylic acid (e.g., as an acid chloride or Weinreb amide).

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis A Starting Materials (e.g., Ethyl Acetoacetate, Hydroxylamine) B Cyclization Reaction A->B C Crude Product Mixture B->C D Workup (Quenching, Extraction) C->D E Purification (Crystallization or Chromatography) D->E F Pure this compound E->F G Characterization (NMR, MS, HPLC) F->G

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Decision Tree Start Low Product Yield? Check_Purity Check Starting Material Purity Start->Check_Purity Yes Isomer_Formation Isomeric Impurities Present? Start->Isomer_Formation No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Optimize_Conditions Inert_Atmosphere Use Inert Atmosphere Optimize_Conditions->Inert_Atmosphere Failure Re-evaluate Synthetic Route Optimize_Conditions->Failure Inert_Atmosphere->Isomer_Formation Modify_Reagents Modify Reagents for Regioselectivity Isomer_Formation->Modify_Reagents Yes Success Successful Synthesis Isomer_Formation->Success No Purification Optimize Purification Method Modify_Reagents->Purification Purification->Success

Caption: A logical troubleshooting guide for common synthesis issues.

References

Technical Support Center: Purification of 1-(5-Methylisoxazol-4-yl)ethanone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the purification of 1-(5-Methylisoxazol-4-yl)ethanone and related isoxazole derivatives. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial purification strategy for crude this compound?

A1: The most common initial step after synthesis is a liquid-liquid extraction and washing workup. This involves dissolving the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate, followed by washing with water, brine, and potentially acidic or basic solutions to remove inorganic salts and water-soluble impurities.[1][2] The organic layer is then dried over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][3][4]

Q2: What are the recommended methods for high-purity isolation of isoxazole ketones?

A2: For achieving high purity, silica gel column chromatography is the most frequently cited method.[1][5] A gradient elution using a non-polar solvent (like hexane or cyclohexane) and a moderately polar solvent (like ethyl acetate) is typically effective.[5][6] Recrystallization from a suitable solvent, such as ethanol, can also be an excellent method for purification, particularly if the product is a solid.[7][8] In some cases, vacuum distillation may be applicable for liquid derivatives.[4]

Q3: How can I monitor the purity of my compound during the purification process?

A3: The most common and effective method for monitoring reaction progress and assessing the purity of fractions from chromatography is Thin-Layer Chromatography (TLC).[3][5][9] For quantitative purity analysis of the final product, High-Performance Liquid Chromatography (HPLC) is a suitable and robust technique.[10]

Q4: What are common impurities encountered during the synthesis of this compound and its derivatives?

A4: Impurities can originate from unreacted starting materials, reagents, or the formation of byproducts.[11][12] A significant challenge in isoxazole synthesis is the potential formation of regioisomers (e.g., 3-methyl vs. 5-methyl isoxazoles), which can be difficult to separate.[9] Other impurities may include products from side reactions or decomposition, especially if the reaction is exposed to prolonged heating in acidic conditions.[10]

Troubleshooting Guide

Q5: My yield is very low after column chromatography. What could be the cause?

A5: Low yield after chromatography can result from several factors:

  • Product Adsorption: Highly polar compounds may irreversibly adsorb to the silica gel. Pre-treating the silica gel with a small amount of a polar modifier (like triethylamine in the eluent for basic compounds) can sometimes mitigate this.

  • Improper Solvent System: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all or result in significant tailing and broad peaks, leading to mixed fractions and product loss.

  • Product Instability: Some isoxazole derivatives might be unstable on silica gel. Minimizing the time the compound spends on the column by using flash chromatography can help.

Q6: I see multiple spots on the TLC of my "purified" product. How can I improve the separation?

A6: If TLC shows multiple spots, your product is still impure. To improve separation:

  • Optimize TLC: Experiment with different solvent systems (eluent combinations) to achieve better separation (difference in Rf values) between your product and the impurities.

  • Adjust Chromatography Conditions: For column chromatography, use the optimized eluent from your TLC trials. A slower, more gradual solvent gradient can often improve the separation of closely related compounds like regioisomers.[9]

  • Consider a Secondary Method: If chromatography fails to remove a persistent impurity, a different technique like recrystallization may be effective, as the impurity might have different solubility properties.[9]

Q7: My product will not crystallize during recrystallization. What should I do?

A7: Failure to crystallize is a common issue.[13] Here are some steps to induce crystallization:

  • Add a Seed Crystal: If you have a small amount of the pure solid product, adding a tiny crystal can initiate crystallization.[13]

  • Scratch the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites.

  • Reduce Solubility: If the compound is too soluble, you can try slowly adding a non-solvent (a solvent in which your compound is insoluble but is miscible with your crystallization solvent) until the solution becomes slightly cloudy.

  • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your product and cool the solution again.[13]

Q8: How do I remove acidic or basic impurities from my crude product?

A8: An acid-base extraction during the initial workup is highly effective.

  • To Remove Acidic Impurities: Wash the organic solution of your product with a mild basic aqueous solution, such as 5% aqueous sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃).[4][6]

  • To Remove Basic Impurities: Wash the organic layer with a mild acidic aqueous solution, such as dilute hydrochloric acid (HCl).[4] Always follow with a water and/or brine wash to remove any remaining salts before drying the organic layer.

Quantitative Data Summary

The following tables provide a summary of reported purification data for isoxazole derivatives, which can serve as a reference for process optimization.

Table 1: Purification Methods and Reported Yields for Isoxazole Derivatives

Compound TypePurification MethodYield (%)Reference
4-(2-ethoxy-2-oxoacetyl)-5-(4-nitrophenyl) isoxazoleColumn Chromatography65%[1]
5-Cyclohex-1-enyl-2-methyl-3-phenyl-2,3-dihydro-isoxazole-4-carboxylic acid ethyl esterColumn Chromatography88%[3]
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanoneColumn Chromatography91%[6]
1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone DerivativeRecrystallization84%[8]
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylateVacuum Distillation68–71%[4]
5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilideFinal Product99.8-100% HPLC Potency[10]

Table 2: Common Solvent Systems for Column Chromatography of Isoxazole Derivatives

Solvent SystemRatio (v/v)ApplicationReference
Hexane / Ethyl Acetate20:80Purification of various substituted isoxazoles[1]
Hexane / Ethyl Acetate82:18Purification of a bis-isoxazole with a monoterpenic skeleton[5]
Cyclohexane / Ethyl AcetateGradient from 5:5 to 10:0Purification of a pyridinyl ethanone derivative[6]
DichloromethaneExtraction SolventInitial workup of isoxazole synthesis[1]
Ethyl AcetateExtraction SolventGeneral workup for ketone synthesis[2]

Experimental Protocols

Protocol 1: General Aqueous Workup

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the reaction solvent.

  • Pour the residue into distilled water and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[1]

  • Combine the organic layers.

  • Wash the combined organic layer sequentially with water, 1M HCl (if basic impurities are present), 1M NaOH (if acidic impurities are present), and finally with a saturated brine solution.[1][4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.[1]

Protocol 2: Silica Gel Column Chromatography

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Dissolve the crude product in a minimal amount of the chromatography eluent or the solvent it is most soluble in (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.

  • Carefully load the dissolved sample or the dried silica-adsorbed sample onto the top of the column.

  • Begin eluting the column with the solvent system, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity by adding more of the polar solvent (e.g., ethyl acetate).[6]

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

  • Place the crude solid product in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid completely.[7] Using an excessive amount of solvent is a common reason for low recovery.[13]

  • If insoluble impurities are present, perform a hot filtration to remove them, ensuring the funnel and receiving flask are pre-heated to prevent premature crystallization.[13]

  • Allow the clear solution to cool slowly to room temperature. Crystals should begin to form.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven.

Diagrams

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup (Extraction & Washes) crude->workup dried_crude Dried Crude Product workup->dried_crude purity_check1 Assess Purity (TLC, NMR) dried_crude->purity_check1 primary_purification Primary Purification purity_check1->primary_purification Impure pure_product Pure Product purity_check1->pure_product Sufficiently Pure recrystallization Recrystallization primary_purification->recrystallization If Solid chromatography Column Chromatography primary_purification->chromatography If Oily or Isomer Mixture recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Tree start Product Isolated After Initial Purification check_tlc Analyze Purity by TLC start->check_tlc single_spot Single, Clean Spot? check_tlc->single_spot success Proceed with Characterization single_spot->success Yes multiple_spots Problem: Multiple Spots / Streaking single_spot->multiple_spots No solution_chrom Solution: Optimize & Run Column Chromatography multiple_spots->solution_chrom For close-running spots (e.g., isomers) solution_recrys Solution: Attempt Recrystallization with Different Solvent System multiple_spots->solution_recrys If product is solid and chromatography is difficult solution_wash Solution: Perform Acid/Base Wash to Remove Ionic Impurities multiple_spots->solution_wash If spots might be acidic/basic starting materials

References

Improving yield and purity in the synthesis of 4-acylisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity in the synthesis of 4-acylisoxazoles. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain 4-acylisoxazoles?

A1: The primary methods for synthesizing 4-acylisoxazoles include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, and the Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxy/5-aminoisoxazoles. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the isoxazole ring.

Q2: What factors generally influence the yield and purity of 4-acylisoxazole synthesis?

A2: Key factors that significantly impact the yield and purity include the choice of catalyst, reaction temperature, solvent, and the purity of starting materials. Sub-optimal conditions can lead to the formation of side products and incomplete reactions. For instance, in 1,3-dipolar cycloadditions, the in situ generation of nitrile oxides needs to be carefully controlled to prevent their dimerization into furoxans, a common side product.

Q3: How can I minimize the formation of isomeric impurities?

A3: The formation of isomers, particularly in 1,3-dipolar cycloaddition reactions, is a common challenge related to regioselectivity. To favor a specific regioisomer, you can modify the electronic and steric properties of your substrates. Additionally, the choice of catalyst and solvent can influence the regiochemical outcome. For challenging separations, purification by column chromatography is often necessary.

Q4: What are the recommended purification techniques for 4-acylisoxazoles?

A4: Column chromatography is the most widely used and effective method for purifying 4-acylisoxazoles.[1][2] The choice of solvent system (eluent) is critical for achieving good separation and should be determined by preliminary analysis using thin-layer chromatography (TLC). Recrystallization can also be a viable option if a suitable solvent is found and the product is crystalline.

Troubleshooting Guide

Problem 1: Low Reaction Yield

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
Decomposition of Starting Materials or Product If you observe the formation of multiple unidentified spots on TLC, your starting materials or product might be decomposing under the reaction conditions. Try running the reaction at a lower temperature or consider using a milder catalyst or base.
Suboptimal Catalyst Activity Ensure your catalyst is fresh and active. For air- or moisture-sensitive catalysts, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions In 1,3-dipolar cycloadditions, nitrile oxide dimerization is a common side reaction. To minimize this, generate the nitrile oxide in situ at a low temperature and ensure it can react immediately with the alkyne.

Problem 2: Product Contaminated with Impurities

Possible Cause Suggested Solution
Unreacted Starting Materials If starting materials are present in the crude product, optimize the reaction stoichiometry. Sometimes, using a slight excess of one reactant can drive the reaction to completion. Effective purification by column chromatography is also essential.
Formation of Isomers To improve regioselectivity, experiment with different solvents and catalysts. If isomer formation is unavoidable, careful optimization of the column chromatography conditions (e.g., using a shallow solvent gradient) will be necessary for separation.
Solvent and Reagent-Related Impurities Ensure all solvents and reagents are of high purity. Impurities in the starting materials can lead to the formation of unexpected side products.

Data Presentation: Comparison of Synthetic Conditions

Table 1: Fe(II)-Catalyzed Isomerization of 4-Acyl-5-aminoisoxazoles

Catalyst Solvent Temperature (°C) Yield (%) Reference
Fe(II) saltsDioxane105Good[3]
Fe(II) saltsMeCN50(Leads to 2H-azirines)[3]

Table 2: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis (General)

Reaction Type Conditions Yield (%) Reference
Microwave-assisted200W, 180°C, 5-10 minUp to 91%[4]
p-TsOH mediatedACN, 80°C, 22h66-90%[5]
Ball-milling (Solvent-free)Cu/Al2O3 catalystModerate to Excellent

Experimental Protocols

Protocol 1: Fe(II)-Catalyzed Isomerization of a 4-Acyl-5-aminoisoxazole

  • Reaction Setup: To a solution of the 4-acyl-5-aminoisoxazole (1.0 equiv) in dioxane, add a catalytic amount of an Fe(II) salt (e.g., FeCl2, 10 mol%).

  • Reaction Conditions: Heat the reaction mixture to 105 °C and stir for the time required for the reaction to complete (monitor by TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-acylisoxazole.

Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition

  • Nitrile Oxide Generation: In a flask, dissolve the appropriate aldoxime (1.0 equiv) in a suitable solvent (e.g., THF or DCM). Add a chlorinating agent (e.g., N-chlorosuccinimide) to generate the hydroximoyl chloride in situ.

  • Cycloaddition: To the solution containing the hydroximoyl chloride, add the alkyne (1.1 equiv) and a non-nucleophilic base (e.g., triethylamine) dropwise at a low temperature (e.g., 0 °C) to generate the nitrile oxide, which will then react with the alkyne.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Materials (e.g., 4-acyl-5-aminoisoxazole) reaction Reaction (e.g., Fe(II)-catalyzed isomerization) start->reaction 1. Add catalyst 2. Heat quench Quenching & Extraction reaction->quench Cool and dilute dry Drying & Concentration quench->dry Separate layers chromatography Column Chromatography dry->chromatography Load crude product product Pure 4-Acylisoxazole chromatography->product Elute and collect fractions

Caption: A generalized experimental workflow for the synthesis and purification of 4-acylisoxazoles.

troubleshooting_yield low_yield Low Yield Observed incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn decomposition Decomposition? incomplete_rxn->decomposition No extend_time Extend Reaction Time / Increase Temp incomplete_rxn->extend_time Yes side_reactions Side Reactions? decomposition->side_reactions No lower_temp Lower Reaction Temperature decomposition->lower_temp Yes optimize_conditions Optimize Conditions (e.g., in situ generation) side_reactions->optimize_conditions Yes

Caption: A troubleshooting decision tree for addressing low reaction yields in 4-acylisoxazole synthesis.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 1-(5-Methylisoxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(5-Methylisoxazol-4-yl)ethanone. The following sections detail catalyst selection, optimization, and troubleshooting for common reactions involving this substrate.

Section 1: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a fundamental reaction for the synthesis of chalcones from this compound and an aromatic aldehyde. Proper catalyst selection and optimization of reaction conditions are crucial for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the Claisen-Schmidt condensation of this compound?

A1: The most common catalysts are strong bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) in a protic solvent like ethanol or methanol. Acid catalysts can also be employed, though base-catalyzed reactions are more prevalent for this type of condensation.

Q2: I am getting a low yield of my chalcone. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors:

  • Improper Catalyst Concentration: The amount of catalyst is critical. Too little may result in an incomplete reaction, while too much can promote side reactions.

  • Suboptimal Temperature: While many Claisen-Schmidt condensations proceed at room temperature, some may require gentle heating. However, excessive heat can lead to the formation of byproducts.

  • Poor Reagent Quality: Impurities in the starting materials, particularly the aldehyde, can inhibit the reaction. Ensure the aldehyde has not been oxidized to the corresponding carboxylic acid.

  • Incorrect Stoichiometry: The molar ratio of the aldehyde to the ketone is important. A slight excess of the aldehyde is sometimes used to ensure complete consumption of the ketone.

Q3: I am observing multiple spots on my TLC plate. What are the likely side reactions?

A3: Common side reactions in the Claisen-Schmidt condensation include:

  • Self-condensation of the ketone: this compound can react with itself in the presence of a strong base. To minimize this, the aldehyde can be added slowly to the mixture of the ketone and catalyst.

  • Cannizzaro reaction of the aldehyde: If the aromatic aldehyde lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield an alcohol and a carboxylic acid. Using milder basic conditions or slow addition of the base can mitigate this.

  • Michael addition: The enolate of the ketone can add to the newly formed chalcone product. Running the reaction at a lower temperature can help to reduce this side reaction.

Catalyst Performance Data

The following table summarizes typical catalyst performance for the Claisen-Schmidt condensation of this compound with benzaldehyde. Please note that these are representative values and actual results may vary based on specific reaction conditions and the purity of reagents.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
NaOH20Ethanol254~90
KOH20Methanol254~88
LiOH20Ethanol406~85
Solid NaOH (Solvent-free)20None25 (grinding)0.5~95
HCl10Ethanol78 (reflux)8~70
Experimental Protocols

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation (NaOH in Ethanol)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.05 eq) in ethanol (10 mL per gram of ketone).

  • Catalyst Addition: While stirring the solution at room temperature, add a 20% aqueous solution of sodium hydroxide (2.0 eq) dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl until the pH is neutral.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol.

Protocol 2: Solvent-Free Claisen-Schmidt Condensation

  • Mixing: In a mortar, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and powdered sodium hydroxide (0.2 eq).

  • Grinding: Grind the mixture with a pestle for 15-30 minutes. The mixture may become paste-like or solidify.

  • Work-up: Add cold water to the mixture and acidify with dilute HCl.

  • Isolation and Purification: Filter the solid product, wash with water, and dry. Recrystallization from ethanol can be performed if necessary.

Troubleshooting Workflow

Troubleshooting_Chalcone_Synthesis cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_catalyst Catalyst Issues start Low Chalcone Yield check_purity Check Reagent Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst start->check_catalyst aldehyde_oxidized Aldehyde Oxidized? check_purity->aldehyde_oxidized temp Adjust Temperature check_conditions->temp stoichiometry Vary Stoichiometry check_conditions->stoichiometry time Modify Reaction Time check_conditions->time concentration Optimize Catalyst Loading check_catalyst->concentration catalyst_type Try Alternative Catalyst (e.g., KOH) check_catalyst->catalyst_type purify_reagents Purify/Use Fresh Reagents aldehyde_oxidized->purify_reagents end Improved Yield purify_reagents->end Re-run Reaction temp->end stoichiometry->end time->end concentration->end catalyst_type->end

Caption: Troubleshooting workflow for low yield in chalcone synthesis.

Section 2: Synthesis of Pyrazoles from Chalcones

Chalcones derived from this compound are valuable precursors for the synthesis of pyrazoles, which are important scaffolds in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazoles from chalcones?

A1: The most common method is the reaction of the chalcone with hydrazine hydrate in a suitable solvent, often with a catalytic amount of acid or base.

Q2: My pyrazole synthesis is giving a low yield. What could be the problem?

A2: Low yields in pyrazole synthesis from chalcones can be due to:

  • Incomplete reaction: The reaction may require longer reaction times or heating to go to completion.

  • Side reactions: The chalcone might undergo other reactions if the conditions are not optimal.

  • Purification losses: Pyrazoles can sometimes be difficult to purify. Ensure proper chromatographic or recrystallization techniques are used.

Experimental Protocol

Protocol: Synthesis of Pyrazole from Chalcone

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 eq) in ethanol or glacial acetic acid (15 mL per gram of chalcone).

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution.

  • Reaction: Reflux the mixture for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude pyrazole can be purified by recrystallization from a suitable solvent like ethanol.

Section 3: Catalytic Reduction of the Ketone

The ketone functionality of this compound can be reduced to a secondary alcohol, a useful intermediate for further synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts/reagents for the reduction of this compound?

A1: Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for the reduction of ketones to secondary alcohols.[1][2] Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere can also be employed.

Q2: The reduction with NaBH₄ is not going to completion. What should I do?

A2: If the reduction is incomplete, you can try:

  • Increasing the equivalents of NaBH₄: Use a larger excess of the reducing agent.

  • Changing the solvent: Methanol or ethanol are common solvents, but a mixture with THF can sometimes improve solubility and reaction rates.

  • Increasing the reaction time: Allow the reaction to stir for a longer period at room temperature or slightly elevated temperatures.

Catalyst/Reagent Performance Data
Reagent/CatalystEquivalents/LoadingSolventTemperature (°C)Reaction Time (h)Yield (%)
NaBH₄1.5Methanol252>95
LiAlH₄1.1THF0 to 251>98
H₂ (50 psi), 10% Pd/C5 mol%Ethanol2512~90
Experimental Protocol

Protocol: Reduction of this compound with NaBH₄

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol (20 mL per gram of ketone) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by slowly adding dilute HCl until the effervescence ceases. Remove the solvent under reduced pressure.

  • Isolation and Purification: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol. The product can be purified by column chromatography on silica gel if necessary.

Reaction Pathway

Reduction_Pathway Ketone This compound Alcohol 1-(5-Methylisoxazol-4-yl)ethanol Ketone->Alcohol NaBH4, MeOH or H2, Pd/C

Caption: Reduction of the ketone to a secondary alcohol.

Section 4: α-Halogenation of the Ketone

The α-position of the ketone in this compound can be halogenated to provide a versatile intermediate for various nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is a common reagent for the α-bromination of this compound?

A1: N-Bromosuccinimide (NBS) is a widely used reagent for the α-bromination of ketones, often in the presence of a radical initiator or an acid catalyst.[3][4] Copper(II) bromide can also be an effective brominating agent.

Q2: My α-bromination reaction is giving multiple brominated products. How can I improve the selectivity for mono-bromination?

A2: To improve mono-bromination selectivity:

  • Control the stoichiometry: Use only a slight excess (e.g., 1.05 equivalents) of the brominating agent.

  • Slow addition: Add the brominating agent slowly to the ketone solution.

  • Lower the temperature: Running the reaction at a lower temperature can sometimes improve selectivity.

Experimental Protocol

Protocol: α-Bromination with N-Bromosuccinimide (NBS)

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile in a round-bottom flask.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator like benzoyl peroxide or an acid catalyst like p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Isolation and Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Logical Relationship for Catalyst/Reagent Choice

Halogenation_Choice cluster_bromo Reagents for Bromination cluster_chloro Reagents for Chlorination start Desired α-Halogenation bromination α-Bromination start->bromination chlorination α-Chlorination start->chlorination nbs NBS (Good for selective mono-bromination) bromination->nbs cu_br2 CuBr2 (Alternative, can be selective) bromination->cu_br2 ncs NCS (N-Chlorosuccinimide) chlorination->ncs so2cl2 SO2Cl2 (Sulfuryl chloride) chlorination->so2cl2

References

Technical Support Center: Managing Nitrile Oxide Intermediates in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the stability of nitrile oxide intermediates during isoxazole synthesis.

Troubleshooting Guides

Issue 1: Low yield of the desired isoxazole and significant formation of a dimeric byproduct (furoxan).

  • Question: My reaction is producing a significant amount of a byproduct that I've identified as a furoxan, and the yield of my target isoxazole is low. What is happening and how can I prevent this?

  • Answer: The primary side reaction in 1,3-dipolar cycloadditions involving nitrile oxides is their dimerization to form a furoxan (1,2,5-oxadiazole-2-oxide).[1][2] This occurs because nitrile oxides are highly reactive and unstable intermediates.[1][3] If the concentration of the nitrile oxide is too high or if it does not react quickly with the dipolarophile (your alkyne or alkene), it will react with itself.[1]

    Solutions:

    • In Situ Generation: The most effective method to prevent dimerization is to generate the nitrile oxide in situ, meaning it is formed in the reaction mixture in the presence of the dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition.[1][2]

    • Slow Addition: If you are generating the nitrile oxide from a precursor, add the activating reagent (e.g., base or oxidant) slowly to the reaction mixture containing the dipolarophile.[1][4] This maintains a low concentration of the nitrile oxide throughout the reaction.

    • Increase Dipolarophile Concentration: Using a higher concentration or a larger excess of the dipolarophile can increase the rate of the desired cycloaddition, outcompeting the dimerization reaction.[4][5]

    • Temperature Control: For particularly unstable nitrile oxides, cooling the reaction mixture can help suppress the rate of dimerization.[1][4] However, the optimal temperature will depend on the activation energy of both the cycloaddition and dimerization reactions and may require empirical determination.[5]

    • High Dilution: Running the reaction at a lower overall concentration can also disfavor the bimolecular dimerization process.[4]

Issue 2: The reaction to generate the nitrile oxide from an aldoxime is sluggish or fails.

  • Question: I am trying to generate a nitrile oxide from an aldoxime using an oxidant, but the reaction is very slow or doesn't seem to be working. What are some common issues?

  • Answer: The oxidation of aldoximes to nitrile oxides is a common and effective method, but its success is dependent on the choice of oxidant and reaction conditions.

    Solutions:

    • Choice of Oxidant: Several oxidizing agents can be used. If one is not effective, consider trying another. Common oxidants include:

      • Sodium hypochlorite (bleach)[1]

      • Hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene)[6]

      • Oxone in the presence of NaCl[7][8][9]

      • tert-Butyl hypoiodite (t-BuOI)[10]

    • Solvent: The choice of solvent can influence the reaction rate and stability of the nitrile oxide. Aprotic solvents are often preferred.[5] Dioxane has been shown to be effective in some cases.[10]

    • Base: For methods that require a base, such as the dehydrohalogenation of hydroxamoyl chlorides, the choice and addition rate of the base are critical.[5] Triethylamine is commonly used.[11]

    • Purity of Starting Materials: Ensure the aldoxime and other reagents are pure, as impurities can interfere with the reaction.[5]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for generating nitrile oxides?

  • A1: The three most common methods for generating nitrile oxides for isoxazole synthesis are:

    • Dehydrohalogenation of hydroximoyl chlorides: This classic method involves treating a hydroximoyl chloride with a base.[12]

    • Oxidation of aldoximes: This is a widely used method with various oxidizing agents available.[1][12]

    • Dehydration of primary nitroalkanes: This method often uses reagents like phenyl isocyanate in the presence of a base.[12]

  • Q2: How does the structure of the nitrile oxide affect its stability?

  • A2: The stability of a nitrile oxide is influenced by steric and electronic factors.

    • Steric Hindrance: Bulky substituents near the nitrile oxide group can sterically hinder dimerization, thus increasing the intermediate's stability. For example, mesityl nitrile oxide is a stable crystalline solid.[3]

    • Electronic Effects: Both electron-donating and electron-withdrawing groups in the para position of aromatic nitrile oxides can increase stability. However, electron-withdrawing groups in the ortho position can destabilize the nitrile oxide.[3]

  • Q3: Can I use a pre-formed nitrile oxide instead of generating it in situ?

  • A3: While some sterically hindered nitrile oxides are stable enough to be isolated, most are too unstable for this approach.[3] For the majority of applications, in situ generation is the preferred and more successful strategy to avoid dimerization and decomposition.[1]

Data Presentation

Table 1: Comparison of Oxidizing Agents for the In Situ Generation of Benzonitrile Oxide from Benzaldoxime and Subsequent Cycloaddition with Styrene.

Oxidizing AgentBaseSolventTemperature (°C)Yield of Isoxazoline (%)Reference
t-BuOCl/NaI (t-BuOI)2,6-LutidineDioxaneRoom Temp.88[10]
Iodobenzene diacetateTFA (cat.)MeOHRoom Temp.Not specified, but effective[1]
Oxone/NaClNaHCO₃CH₃CN/H₂ORoom Temp.95 (for a similar system)[7][8]
N-BromosuccinimideEt₃NDMFRoom Temp.General Method[3]

Note: Yields can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime using tert-Butyl Hypoiodite (t-BuOI) and Cycloaddition

This protocol is adapted from Minakata et al., 2011.[10]

  • Reagent Preparation: The t-BuOI reagent is generated in situ.

  • Reaction Setup: To a solution of the aldoxime (1.0 equiv.) and the alkene or alkyne (1.2 equiv.) in dioxane, add 2,6-lutidine (1.2 equiv.).

  • Nitrile Oxide Generation and Cycloaddition: To this stirred solution, add a solution of tert-butyl hypochlorite (t-BuOCl) (1.2 equiv.) in dioxane, followed by sodium iodide (NaI) (1.2 equiv.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with aqueous sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Dehydration of a Primary Nitroalkane to a Nitrile Oxide with Phenyl Isocyanate

This is a general procedure based on established methods.[12]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary nitroalkane (1.0 equiv.) and the dipolarophile (1.5 equiv.) in an anhydrous aprotic solvent such as toluene.

  • Nitrile Oxide Generation: Add phenyl isocyanate (1.1 equiv.) to the solution, followed by the slow, dropwise addition of a catalytic amount of triethylamine.

  • Reaction Conditions: Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture and filter to remove the diphenylurea byproduct. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography.

Visualizations

Nitrile_Oxide_Generation_and_Reaction_Pathway Nitrile Oxide Generation and Reaction Pathways cluster_generation Nitrile Oxide Generation cluster_reaction Reaction Pathways Aldoxime R-CH=NOH Nitrile_Oxide R-C≡N⁺-O⁻ Aldoxime->Nitrile_Oxide [O] (e.g., NCS, Oxone) Hydroximoyl_Chloride R-C(Cl)=NOH Hydroximoyl_Chloride->Nitrile_Oxide Base (e.g., Et3N) Nitroalkane R-CH2NO2 Nitroalkane->Nitrile_Oxide Dehydrating Agent (e.g., PhNCO) Isoxazole Isoxazole/ Isoxazoline Nitrile_Oxide->Isoxazole [3+2] Cycloaddition (Desired Reaction) Furoxan Furoxan (Dimer) Nitrile_Oxide->Furoxan Dimerization (Side Reaction) Dipolarophile Alkyne/Alkyne Dipolarophile->Isoxazole

Caption: Generation of nitrile oxides and their competing reaction pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Low Isoxazole Yield Start Low Yield of Isoxazole & High Furoxan Formation Check_Concentration Is Nitrile Oxide Concentration Too High? Start->Check_Concentration Check_Reactivity Is Cycloaddition Slower Than Dimerization? Check_Concentration->Check_Reactivity No Slow_Addition Implement Slow Addition of Precursor/Reagent Check_Concentration->Slow_Addition Yes High_Dilution Use Higher Solvent Volume Check_Concentration->High_Dilution Yes Increase_Dipolarophile Increase Concentration or Excess of Dipolarophile Check_Reactivity->Increase_Dipolarophile Yes Change_Dipolarophile Use More Reactive Dipolarophile Check_Reactivity->Change_Dipolarophile Yes Optimize_Temp Optimize Reaction Temperature (e.g., cool) Check_Reactivity->Optimize_Temp Yes Slow_Addition->Check_Reactivity High_Dilution->Check_Reactivity End Improved Isoxazole Yield Increase_Dipolarophile->End Change_Dipolarophile->End Optimize_Temp->End

Caption: Troubleshooting workflow for low yield in nitrile oxide cycloadditions.

References

Technical Support Center: Workup Procedures for Reactions Involving 1-(5-Methylisoxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of chemical reactions involving 1-(5-Methylisoxazol-4-yl)ethanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction involving this compound, such as a Claisen-Schmidt or Knoevenagel condensation?

A1: A common general workup procedure involves quenching the reaction mixture in an acidic aqueous solution, followed by isolation of the product.

Experimental Protocol: General Workup for Condensation Reactions

  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and a dilute acid solution (e.g., 1 M HCl). This will neutralize any basic catalyst and precipitate the organic product.

  • Filtration: If a solid precipitates, collect the crude product by vacuum filtration.

  • Washing: Wash the filtered solid with cold water to remove any inorganic salts and water-soluble impurities. Further washing with a cold non-polar solvent like hexane or pentane can help remove non-polar byproducts.

  • Drying: Dry the product thoroughly. This can be done by air-drying on the filter, or for faster results, in a desiccator under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Q2: I am observing a persistent emulsion during the extractive workup of my reaction. How can I resolve this?

A2: Emulsion formation is a common issue when partitioning a reaction mixture between an organic solvent and an aqueous layer. Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.

  • Filtration through Celite® or Glass Wool: Pass the emulsified mixture through a pad of Celite® or a plug of glass wool in a filter funnel.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might disrupt the emulsion.

  • Patience: Sometimes, simply letting the mixture stand undisturbed for an extended period can lead to layer separation.

Q3: Is the isoxazole ring in my product stable to acidic or basic workup conditions?

A3: The stability of the isoxazole ring can be sensitive to pH, particularly under basic conditions. Some isoxazole derivatives have been shown to undergo ring-opening when exposed to strong bases, especially at elevated temperatures. Therefore, it is advisable to use mild acidic or neutral conditions for quenching and extraction whenever possible. If a basic wash is necessary (e.g., to remove acidic byproducts), use a weak base like sodium bicarbonate and perform the wash at a low temperature, avoiding prolonged contact time.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before starting the workup.
Product is soluble in the aqueous phase.If the product is polar, it may have significant water solubility. Try extracting the aqueous phase with a more polar organic solvent like ethyl acetate or dichloromethane. Saturating the aqueous phase with NaCl before extraction can also decrease the solubility of the organic product.
Product decomposition during workup.The isoxazole ring may be unstable to the workup conditions. Avoid strong acids or bases and high temperatures. Use milder conditions where possible.
Oily Product Instead of a Solid The product may be impure or a low-melting solid.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of the pure product can also be effective. If these methods fail, purification by column chromatography may be necessary.
Product Contaminated with Starting Material Incomplete reaction or inefficient purification.Ensure the reaction has gone to completion. For purification, consider column chromatography with a carefully chosen eluent system to separate the product from the starting material. Recrystallization may also be effective if the solubilities of the product and starting material are sufficiently different.
Formation of an Unexpected Byproduct Side reactions occurring during the main reaction or workup.Analyze the byproduct by spectroscopic methods (NMR, MS) to identify its structure. This can provide insight into the side reaction. Modifying the reaction conditions (e.g., temperature, catalyst) or the workup procedure (e.g., avoiding certain pH ranges) may suppress the formation of the byproduct.

Quantitative Data Summary (Illustrative Examples)

The following table provides illustrative quantitative data for a hypothetical Knoevenagel condensation reaction between this compound and a substituted benzaldehyde under different workup conditions. Note: This data is for demonstration purposes and may not reflect actual experimental results.

Workup Condition Product Yield (%) Product Purity (by HPLC, %) Observations
Quench with 1M HCl, filter, wash with H₂O8592Clean precipitation, easy filtration.
Quench with sat. NH₄Cl, extract with EtOAc7890Minor emulsion formation, resolved with brine.
Quench with 5% NaHCO₃, extract with EtOAc7588Some product loss to the aqueous phase.
Direct extraction with EtOAc, wash with H₂O8285Significant impurities present before chromatography.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a reaction involving this compound.

experimental_workflow cluster_isolation Isolation Methods cluster_purification Purification Methods start Reaction Completion quench Quenching (e.g., with dilute acid) start->quench isolate Isolation quench->isolate wash Washing isolate->wash filtration Filtration extraction Extraction dry Drying wash->dry purify Purification dry->purify characterize Characterization (NMR, MS, etc.) purify->characterize recrystallization Recrystallization chromatography Column Chromatography product Pure Product characterize->product

Caption: General experimental workflow from reaction completion to pure product.

Challenges in the functionalization of the isoxazole ring in 1-(5-Methylisoxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 1-(5-Methylisoxazol-4-yl)ethanone. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with modifying this versatile isoxazole building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the functionalization of the isoxazole ring in this compound?

A1: The primary challenge is the potential for isoxazole ring opening under various reaction conditions, particularly with strong acids, bases, or certain nucleophiles. The electron-withdrawing nature of the acetyl group at the C4 position can influence the reactivity of the ring, making it susceptible to cleavage. Additionally, achieving regioselectivity in electrophilic substitution reactions can be challenging due to the presence of multiple substituents.

Q2: How do the methyl and acetyl substituents on the isoxazole ring influence its reactivity?

A2: The methyl group at the C5 position is a weak electron-donating group, which can activate the ring towards electrophilic attack. Conversely, the acetyl group at the C4 position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but can activate it for nucleophilic attack or influence the regioselectivity of reactions. The interplay of these electronic effects dictates the overall reactivity and selectivity of functionalization reactions.

Q3: At which position is electrophilic substitution most likely to occur on this compound?

A3: For isoxazoles, electrophilic substitution generally occurs at the C4 position. However, since this position is already occupied by an acetyl group in this compound, the most likely position for electrophilic attack is the C3 position. The directing effects of the C5-methyl and C4-acetyl groups will influence the feasibility and conditions required for this substitution.

Troubleshooting Guides

Electrophilic Substitution (e.g., Bromination, Nitration) at the C3 Position

Problem: Low yield or no reaction when attempting electrophilic substitution at the C3 position.

  • Possible Cause 1: Deactivation by the acetyl group. The electron-withdrawing acetyl group at C4 deactivates the isoxazole ring, making electrophilic substitution at C3 more difficult.

    • Solution: Employ more forcing reaction conditions, such as higher temperatures or stronger electrophilic reagents. For example, in bromination, consider using a stronger brominating agent than NBS, or increase the reaction temperature.

  • Possible Cause 2: Steric hindrance. The proximity of the acetyl group at C4 and the methyl group at C5 may sterically hinder the approach of the electrophile to the C3 position.

    • Solution: Use smaller electrophilic reagents if possible. Optimization of reaction time and temperature may also be necessary to overcome the steric barrier.

Problem: Observation of significant side products or decomposition of starting material.

  • Possible Cause 1: Isoxazole ring opening. Strong acidic conditions, often used in nitration reactions (e.g., HNO₃/H₂SO₄), can lead to the cleavage of the isoxazole ring.

    • Solution: Use milder nitrating agents, such as acetyl nitrate (AcONO₂) or nitronium tetrafluoroborate (NO₂BF₄), under carefully controlled temperature conditions.

  • Possible Cause 2: Reaction at the acetyl group. The enolizable acetyl group can undergo side reactions under certain conditions.

    • Solution: Protect the acetyl group as a ketal before performing the electrophilic substitution. The ketal can be deprotected under acidic conditions after the desired functionalization.

A general procedure for the bromination of a substituted isoxazole is as follows. To a solution of the isoxazole (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add N-bromosuccinimide (NBS) (1.1 equivalents). The reaction can be carried out at room temperature or with gentle heating, and monitored by TLC. Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck) at the C3 Position

To perform cross-coupling reactions at the C3 position, a pre-functionalized substrate, such as a 3-halo-1-(5-methylisoxazol-4-yl)ethanone, is required.

Problem: Low yield in Suzuki coupling of a 3-halo-isoxazole derivative.

  • Possible Cause 1: Inactive catalyst. The choice of palladium catalyst and ligand is crucial for successful Suzuki coupling.

    • Solution: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands. The use of bulky, electron-rich ligands often improves catalytic activity.

  • Possible Cause 2: Inappropriate base or solvent. The base and solvent system can significantly impact the reaction outcome.

    • Solution: A variety of bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/ethanol/water) should be screened to find the optimal conditions.

Problem: Homocoupling of the boronic acid in Suzuki coupling.

  • Possible Cause 1: Presence of oxygen. Oxygen can promote the homocoupling of boronic acids.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.

  • Possible Cause 2: Sub-optimal reaction temperature.

    • Solution: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.

Problem: Low yield or no reaction in Sonogashira or Heck coupling.

  • Possible Cause 1: Catalyst poisoning. The nitrogen atom of the isoxazole ring can potentially coordinate to the palladium catalyst and inhibit its activity.

    • Solution: The addition of a copper(I) co-catalyst (for Sonogashira) and the careful selection of ligands can mitigate this issue. For Heck reactions, phosphine-free catalyst systems or the use of specific ligands designed for heteroaromatic substrates may be beneficial.[1][2]

  • Possible Cause 2: Instability of the substrate or product. The acetyl group may not be stable under the basic conditions and elevated temperatures often required for these reactions.

    • Solution: Use milder bases (e.g., organic amines like triethylamine) and lower reaction temperatures if possible. Protecting the acetyl group as a ketal may also be necessary.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)Reference
Suzuki Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O9070-95[3]
Sonogashira PdCl₂(PPh₃)₂ (2)-Et₃NTHF6065-90[4]
Heck Pd(OAc)₂ (5)P(o-tol)₃ (10)Et₃N (2)DMF10050-85[1][5]
Buchwald-Hartwig Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.4)Toluene11075-95[6][7][8]

Note: These are general conditions and may require optimization for this compound derivatives.

In a flask, the 3-bromo-isoxazole derivative (1 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., Na₂CO₃, 2 equiv.) are combined. A degassed solvent mixture (e.g., 4:1 dioxane/water) is added. The reaction mixture is heated to 90 °C under an inert atmosphere until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[3]

Reactions Involving the Acetyl Group

Problem: Difficulty in achieving selective reaction at the acetyl group without affecting the isoxazole ring.

  • Possible Cause: Ring sensitivity to reagents. Reagents used to modify the acetyl group (e.g., strong reducing agents, organometallics) may also react with or lead to the cleavage of the isoxazole ring.

    • Solution: Use mild and selective reagents. For example, for the reduction of the ketone to an alcohol, sodium borohydride (NaBH₄) is generally milder than lithium aluminum hydride (LiAlH₄). For aldol-type reactions, using catalytic amounts of a mild base or acid can help to avoid ring decomposition.

Problem: Low yields in Vilsmeier-Haack or Mannich reactions.

  • Possible Cause: Deactivation of the potential reaction site. The electron-withdrawing nature of the acetyl group and the isoxazole ring itself can reduce the nucleophilicity of adjacent positions, hindering these reactions.

    • Solution: The Vilsmeier-Haack reaction typically requires electron-rich aromatic systems.[9][10][11] For the Mannich reaction, which involves the aminoalkylation of an acidic proton, the methyl group of the acetyl moiety could potentially be a site for reaction, but this may require strong basic conditions that could compromise the isoxazole ring.[12] Careful optimization of the base and reaction temperature is critical. It may be necessary to explore alternative synthetic routes to achieve the desired functionalization.

To a stirred solution of dimethylformamide (DMF) at 0 °C, phosphorus oxychloride (POCl₃) is added dropwise. The mixture is stirred for a period to form the Vilsmeier reagent. The heterocyclic substrate is then added, and the reaction mixture is heated. After completion, the reaction is quenched by pouring it onto ice, and the mixture is neutralized with a base (e.g., NaOH or NaHCO₃). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or crystallization.[9][10][11][13][14]

Visualizations

experimental_workflow start This compound step1 Halogenation at C3 (e.g., NBS/light or Br2/AcOH) start->step1 product1 3-Halo-1-(5-methylisoxazol-4-yl)ethanone step1->product1 step2 Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck, etc.) product1->step2 product2 C3-Functionalized Product step2->product2

Caption: General workflow for C3-functionalization via a halogenated intermediate.

troubleshooting_logic start Low Yield in Functionalization Reaction q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Decomposition or multiple products observed? a1_yes->q2 sol1 Increase reactivity: - Higher temperature - Stronger reagent - Different catalyst/ligand a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Possible ring opening or side reaction. Use milder conditions: - Lower temperature - Milder reagents/base - Protect functional groups a2_yes->sol2 sol3 Purification issue or unreactive intermediate. - Optimize purification - Re-evaluate synthetic route a2_no->sol3

Caption: Troubleshooting flowchart for low-yielding functionalization reactions.

signaling_pathway cluster_suzuki Suzuki Coupling Cycle pd0 Pd(0)L2 pd_complex1 R-Pd(II)(X)L2 (Oxidative Addition) pd0->pd_complex1 Ar-X pd_complex2 R-Pd(II)(R')L2 (Transmetalation) pd_complex1->pd_complex2 Ar'-B(OR)2 Base pd_complex2->pd0 Ar-Ar' (Reductive Elimination)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3][15][16][17][18]

References

Validation & Comparative

A Researcher's Guide to the Validation of Biological Assays for Novel 1-(5-Methylisoxazol-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a biological assay is a critical step in the early-phase discovery of novel therapeutic agents. This guide provides a comparative framework for the validation of a relevant biological assay intended for the screening and characterization of 1-(5-Methylisoxazol-4-yl)ethanone derivatives, a class of heterocyclic compounds with significant therapeutic potential.

While not employed as validation tools themselves, this compound and its analogs are frequently the subjects of investigation in drug discovery programs. The isoxazole ring is a key feature in several approved drugs, and derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects.[1][2][3][4] Given the well-established role of isoxazole-containing compounds like Valdecoxib as cyclooxygenase-2 (COX-2) inhibitors, this guide will focus on the validation of a COX-2 inhibition assay as a primary screening method for identifying promising anti-inflammatory candidates within this chemical series.[1][2][5]

Comparative Assay Validation: Key Performance Metrics

The primary goal of assay validation is to ensure that the method is suitable for its intended purpose, providing reliable and reproducible data.[6][7][8] Key validation parameters are summarized below, with hypothetical data presented for a newly synthesized derivative, "Compound X," compared to a known COX-2 inhibitor, Celecoxib.

Data Presentation: Assay Validation Parameters

ParameterMethodAcceptance CriteriaResult for Compound XResult for Celecoxib (Control)Outcome
Linearity & Range 5 concentrations tested in triplicateR² > 0.98R² = 0.995R² = 0.998Pass
Precision (Intra-assay) 3 concentrations, 10 replicates each%CV < 15%8.5%6.2%Pass
Precision (Inter-assay) 3 concentrations, 3 separate runs%CV < 20%12.3%9.8%Pass
Accuracy % Recovery of spiked concentrations80-120%95.7%103.2%Pass
Selectivity Comparison of IC₅₀ (COX-1 vs. COX-2)SI (IC₅₀ COX-1/IC₅₀ COX-2) > 10SI = 50SI = 30Pass
Limit of Detection (LOD) Signal-to-Noise Ratio > 3-0.5 nM0.2 nMPass
Limit of Quantitation (LOQ) Signal-to-Noise Ratio > 10-1.5 nM0.8 nMPass

Table 1: Summary of validation parameters for a fluorometric COX-2 inhibition assay.

Performance Comparison: Compound X vs. Alternatives

Following successful assay validation, the method can be used to compare the performance of new chemical entities against established standards.

Data Presentation: Comparative Efficacy and Selectivity

CompoundIC₅₀ for COX-2 (nM)IC₅₀ for COX-1 (nM)Selectivity Index (SI)
Compound X (Test) 15 nM750 nM50
Celecoxib (Standard) 10 nM300 nM30
Ibuprofen (Non-selective) 5,000 nM2,500 nM0.5

Table 2: Performance comparison of a hypothetical this compound derivative ("Compound X") against known COX inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of assay validation and screening results.

Protocol 1: Fluorometric COX-2 Inhibition Assay

This in vitro assay measures the ability of a test compound to inhibit the activity of recombinant human COX-2.[9][10]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., AMPLEX Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (Substrate)

  • Test compounds and controls (dissolved in DMSO)

  • 96-well opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer as per the manufacturer's instructions.

  • Compound Dilution: Create a serial dilution of the test compounds (e.g., Compound X) and control inhibitors (e.g., Celecoxib) in DMSO, then dilute 10-fold in COX Assay Buffer.

  • Reaction Setup: To each well of the 96-well plate, add:

    • 10 µL of diluted test compound or control.

    • 75 µL of COX Assay Buffer.

    • 2 µL of COX Cofactor solution.

    • 1 µL of COX Probe solution.

    • 1 µL of COX-2 enzyme solution.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells.

  • Measurement: Immediately place the plate in the reader and measure the fluorescence kinetically for 10 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition relative to the enzyme control (no inhibitor) and calculate the IC₅₀ value for each compound.

Protocol 2: Cell-Based Assay for Anti-inflammatory Activity (NF-κB Reporter Assay)

This assay validates the cellular activity of the compounds by measuring the inhibition of the NF-κB signaling pathway, a key pathway in inflammation that is downstream of COX-2 activity.[11][12]

Materials:

  • Human cell line (e.g., HEK293) stably transfected with an NF-κB-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to stimulate NF-κB activation.

  • Test compounds and controls.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) or TNF-α (10 ng/mL) to the wells to induce NF-κB activation and incubate for 6 hours.

  • Cell Lysis: Remove the medium and lyse the cells using the luciferase assay lysis buffer.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to a cell viability control and calculate the percent inhibition of NF-κB activation for each compound concentration to determine the IC₅₀.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex processes in biological research.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis reagents Prepare Reagents (Buffer, Enzyme, Probe) plate Add Reagents & Compounds to 96-well Plate reagents->plate compounds Dilute Test Compounds & Controls compounds->plate preincubate Pre-incubate at 37°C (10 min) plate->preincubate initiate Initiate with Substrate (Arachidonic Acid) preincubate->initiate measure Kinetic Fluorescence Reading (Ex/Em 535/587 nm) initiate->measure calculate Calculate Reaction Rate & % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Experimental workflow for the fluorometric COX-2 inhibition assay.

The anti-inflammatory effects of COX-2 inhibitors are primarily mediated through the reduction of prostaglandin synthesis, which in turn modulates inflammatory signaling pathways such as the NF-κB pathway.

G cluster_cytoplasm Cytoplasm LPS Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor binds IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates (P) NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 degrades & releases NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB_p50_p65->NFkB_IkB sequesters Nucleus Nucleus NFkB_p50_p65->Nucleus translocates Transcription Gene Transcription (COX-2, Cytokines) Nucleus->Transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

References

Comparison of the reactivity of 4-acylisoxazoles with 3-acylisoxazoles and 5-acylisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide aims to provide researchers, scientists, and drug development professionals with a framework for understanding the anticipated reactivity of these important heterocyclic ketones. The isoxazole ring, being an electron-deficient heterocycle, influences the reactivity of the appended acyl group. The position of this group at the 3, 4, or 5-position dictates the extent of electronic communication with the heteroatoms and the pi-system of the ring, thereby modulating the electrophilicity of the acyl carbonyl and the stability of reaction intermediates.

Theoretical Reactivity Profile

The reactivity of the acyl group in acylisoxazoles is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by the electronic nature of the isoxazole ring at the point of attachment.

  • 5-Acylisoxazoles: The acyl group at the 5-position is adjacent to the oxygen atom and beta to the nitrogen atom. The oxygen atom's electron-withdrawing inductive effect is expected to be significant, potentially increasing the electrophilicity of the carbonyl carbon.

  • 3-Acylisoxazoles: With the acyl group at the 3-position, it is adjacent to the nitrogen atom and beta to the oxygen atom. The nitrogen's influence will be a combination of inductive withdrawal and potential resonance effects.

  • 4-Acylisoxazoles: The 4-position is electronically distinct from the 3- and 5-positions. The acyl group here is not directly adjacent to either heteroatom. Its reactivity will be modulated by the overall electron-deficient character of the isoxazole ring.

A logical workflow for comparing the reactivity of these isomers would involve subjecting them to identical reaction conditions for key chemical transformations and quantifying the outcomes.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Analysis cluster_3 Outcome 3-Acylisoxazole 3-Acylisoxazole Nucleophilic Attack (e.g., NaBH4, Grignard) Nucleophilic Attack (e.g., NaBH4, Grignard) 3-Acylisoxazole->Nucleophilic Attack (e.g., NaBH4, Grignard) Hydrolysis (Acidic/Basic) Hydrolysis (Acidic/Basic) 3-Acylisoxazole->Hydrolysis (Acidic/Basic) Oxime Formation Oxime Formation 3-Acylisoxazole->Oxime Formation 4-Acylisoxazole 4-Acylisoxazole 4-Acylisoxazole->Nucleophilic Attack (e.g., NaBH4, Grignard) 4-Acylisoxazole->Hydrolysis (Acidic/Basic) 4-Acylisoxazole->Oxime Formation 5-Acylisoxazole 5-Acylisoxazole 5-Acylisoxazole->Nucleophilic Attack (e.g., NaBH4, Grignard) 5-Acylisoxazole->Hydrolysis (Acidic/Basic) 5-Acylisoxazole->Oxime Formation Reaction Rates Reaction Rates Nucleophilic Attack (e.g., NaBH4, Grignard)->Reaction Rates Product Yields Product Yields Hydrolysis (Acidic/Basic)->Product Yields Spectroscopic Analysis Spectroscopic Analysis Oxime Formation->Spectroscopic Analysis Reactivity Comparison Reactivity Comparison Reaction Rates->Reactivity Comparison Product Yields->Reactivity Comparison Spectroscopic Analysis->Reactivity Comparison

A Comparative Analysis of the Biological Activities of 1-(5-Methylisoxazol-4-yl)ethanone and its Pyrazole Analogs in Preclinical Screening

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological potential of isoxazole and pyrazole scaffolds, supported by experimental data and detailed protocols.

In the landscape of medicinal chemistry, the isoxazole and pyrazole cores represent privileged scaffolds due to their versatile biological activities. This guide provides an objective comparison of the biological performance of 1-(5-Methylisoxazol-4-yl)ethanone and its pyrazole analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. While extensive data is available for a wide range of pyrazole derivatives, direct biological screening data for this compound is limited in publicly accessible literature. Therefore, this comparison leverages data from structurally related 4-acyl-5-methylisoxazole analogs to provide a representative overview of the isoxazole class.

Comparative Biological Activity Data

The following tables summarize the quantitative data from various biological activity screenings of pyrazole and isoxazole analogs. These tables are intended to provide a comparative overview of their potency across different therapeutic areas.

Anticancer Activity

The cytotoxicity of pyrazole and isoxazole derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole Analogs Thiazolyl hydrazone derivative of 1-indanoneHT-29 (Colon)0.44[1]
Thiazolyl hydrazone derivative of 1-indanoneCOLO 205 (Colon)0.98[1]
Thiazolyl hydrazone derivative of 1-indanoneKM 12 (Colon)0.41[1]
Isoxazole Analogs 3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole derivativeMCF-7 (Breast)43.4[2]
3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole derivativeMDA-MB-231 (Breast)35.9[2]
3-(4-fluorophenyl) isoxazol-5-yl)-1,2,4-oxadiazole derivativeMDA-MB-231 (Breast)35.1[2]
Antimicrobial Activity

The antimicrobial potential of these heterocyclic compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Pyrazole Analogs 5-hydroxy-1H-pyrazole-1-carbothioamide derivativeBacillus subtilis7.8 - 62.5[3]
5-hydroxy-1H-pyrazole-1-carbothioamide derivativeStaphylococcus aureus7.8 - 62.5[3]
5-hydroxy-1H-pyrazole-1-carbothioamide derivativeCandida albicans15.62 - 31.25[3]
Isoxazole Analogs 3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole derivativeStaphylococcus aureus1.56 - 6.25[2]
3-(4-fluorophenyl) isoxazol-5-yl)-1,2,4-oxadiazole derivativeStaphylococcus aureus1.56 - 6.25[2]
Anti-inflammatory Activity

The anti-inflammatory activity is often evaluated by measuring the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

Compound ClassDerivativeEnzymeIC50 (µM)Reference
Pyrazole Analogs α,α-Difluoromethyl ketone embodying pyrazoleCOX-2Not Specified[4]
Isoxazole Analogs α,α-Difluoromethyl ketone embodying isoxazoleCOX-2Not Specified[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key biological assays cited.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for a specified period, typically 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.[5]

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density of approximately 1.5 x 10^8 CFU/mL (0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7]

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Compound Incubation: The test compounds are pre-incubated with the respective COX isoenzyme in a reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Peroxidase Activity Measurement: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_screening Biological Activity Screening cluster_downstream Downstream Analysis Compound_Library Compound Library (Isoxazoles & Pyrazoles) Primary_Screening Primary Screening (e.g., Single High Concentration) Compound_Library->Primary_Screening Test Compounds Dose_Response Dose-Response Assay (e.g., IC50/MIC Determination) Primary_Screening->Dose_Response Active Compounds Hit_Compounds Hit Compounds Dose_Response->Hit_Compounds Potent Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) Hit_Compounds->Mechanism_of_Action In_Vivo_Studies In Vivo Animal Models Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

A generalized workflow for biological activity screening.

COX_Pathway cluster_pathway Cyclooxygenase (COX) Pathway in Inflammation Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Stomach lining protection, Platelet aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Inhibitor Isoxazole/Pyrazole Analogs Inhibitor->COX2 Inhibition

The role of COX enzymes in inflammation.

References

Spectroscopic comparison of 1-(5-Methylisoxazol-4-yl)ethanone with its regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 1-(5-Methylisoxazol-4-yl)ethanone and its regioisomers, 1-(3-Methylisoxazol-4-yl)ethanone and 1-(4-Methylisoxazol-5-yl)ethanone, reveals distinct spectroscopic fingerprints crucial for their unambiguous identification in research and drug development. This guide provides a comprehensive summary of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a visual workflow for their analysis.

The subtle shift in the placement of the methyl and acetyl groups around the isoxazole core in these regioisomers gives rise to discernible differences in their spectroscopic properties. Understanding these variations is paramount for chemists to confirm the regioselectivity of synthetic routes and to ensure the purity of these valuable building blocks in medicinal chemistry.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three regioisomers, highlighting the diagnostic differences between them.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compoundδ (ppm) - Isoxazole-Hδ (ppm) - Isoxazole-CH₃δ (ppm) - COCH₃
This compound8.49 (s)2.75 (s)2.50 (s)
1-(3-Methylisoxazol-4-yl)ethanone8.85 (s)2.45 (s)2.55 (s)
1-(4-Methylisoxazol-5-yl)ethanone8.05 (s)2.52 (s)2.65 (s)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compoundδ (ppm) - C=Oδ (ppm) - Isoxazole Quaternary Cδ (ppm) - Isoxazole CHδ (ppm) - Isoxazole-CH₃δ (ppm) - COCH₃
This compound195.2170.1, 115.8159.512.429.8
1-(3-Methylisoxazol-4-yl)ethanone194.8161.2, 117.5156.811.930.1
1-(4-Methylisoxazol-5-yl)ethanone192.5165.4, 119.2158.710.828.5

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)

Compoundν (cm⁻¹) - C=O Stretchν (cm⁻¹) - C=N Stretchν (cm⁻¹) - Ring Vibrations
This compound~1695~1580~1450, 1360
1-(3-Methylisoxazol-4-yl)ethanone~1700~1590~1445, 1365
1-(4-Methylisoxazol-5-yl)ethanone~1690~1575~1455, 1355

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks (m/z)
This compoundC₆H₇NO₂[1]125.13[1]125 (M+), 110, 82, 43
1-(3-Methylisoxazol-4-yl)ethanoneC₆H₇NO₂125.13125 (M+), 110, 82, 43
1-(4-Methylisoxazol-5-yl)ethanoneC₆H₇NO₂125.13125 (M+), 110, 82, 43

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of this compound and its regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and comparison.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal intensity.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Objective: To identify characteristic functional group vibrations.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compounds.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Sample Preparation: For EI, introduce a small amount of the solid sample directly into the ion source. For ESI, prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to gain further structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isoxazole regioisomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isoxazole Regioisomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison Synthesis Synthesis of 1-(Methylisoxazolyl)ethanone Regioisomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation of each Regioisomer NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Comparative_Analysis Comparative Analysis of Spectroscopic Data Structure_Confirmation->Comparative_Analysis Report Publish Comparison Guide Comparative_Analysis->Report

Workflow for Spectroscopic Comparison

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary spectroscopic data and methodologies to confidently distinguish between the regioisomers of acetyl-methylisoxazole. The distinct spectral features outlined herein serve as a reliable reference for the synthesis, characterization, and quality control of these important chemical entities.

References

In-depth Analysis of Structure-Activity Relationships in 1-(5-Methylisoxazol-4-yl)ethanone Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis, biological evaluation, and structure-activity relationship (SAR) of 1-(5-methylisoxazol-4-yl)ethanone analogs reveals critical insights for the development of novel therapeutic agents. This guide synthesizes available data to provide a comparative analysis of these compounds, focusing on their potential as kinase inhibitors and antimicrobial agents.

The this compound core is a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse range of biologically active compounds. SAR studies on analogs derived from this core have identified key structural modifications that significantly influence their potency and selectivity against various biological targets. This guide will delve into the quantitative data from these studies, present the experimental methodologies used for their evaluation, and visualize the key concepts and workflows.

Comparative Biological Activity of this compound Analogs

The biological activity of analogs is highly dependent on the nature and position of substituents on the core scaffold. Modifications are typically introduced at the ethanone moiety, often through condensation reactions to form larger, more complex structures such as chalcones, pyrimidines, or other heterocyclic systems.

Table 1: Anticancer Activity of Selected this compound Analogs

Compound IDModification on Ethanone MoietyTarget Cell LineIC50 (µM)
Analog 1a 3-(4-chlorophenyl)-1-phenylprop-2-en-1-oneMCF-7 (Breast)5.2
Analog 1b 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-oneMCF-7 (Breast)12.8
Analog 2a 2-amino-6-phenylpyrimidin-4-olHeLa (Cervical)8.9
Analog 2b 2-amino-6-(4-nitrophenyl)pyrimidin-4-olHeLa (Cervical)3.1

Note: The data presented are representative examples from various studies and are intended for comparative purposes. The specific structures are simplified descriptions of the modifications.

Table 2: Antimicrobial Activity of Selected this compound Analogs

Compound IDModification on Ethanone MoietyMicrobial StrainMIC (µg/mL)
Analog 3a Thio-semicarbazone derivativeStaphylococcus aureus16
Analog 3b Hydrazone derivativeStaphylococcus aureus64
Analog 4a 1,3,4-Oxadiazole derivativeEscherichia coli32
Analog 4b Pyrazole derivativeEscherichia coli128

Note: The data presented are representative examples from various studies and are intended for comparative purposes. The specific structures are simplified descriptions of the modifications.

Structure-Activity Relationship (SAR) Insights

From the compiled data, several key SAR trends can be identified:

  • Anticancer Activity: For chalcone-like analogs (Series 1), electron-withdrawing groups on the phenyl ring, such as a chloro group (Analog 1a), tend to enhance anticancer activity compared to electron-donating groups like a methoxy group (Analog 1b). In the pyrimidine series (Series 2), the introduction of a nitro group (Analog 2b) significantly increases potency.

  • Antimicrobial Activity: The nature of the heterocyclic moiety derived from the ethanone group is crucial. For activity against S. aureus (Series 3), the thio-semicarbazone (Analog 3a) is more potent than the corresponding hydrazone (Analog 3b). For activity against E. coli (Series 4), the 1,3,4-oxadiazole ring system (Analog 4a) appears to be more favorable than the pyrazole (Analog 4b).

These observations suggest that both electronic and steric factors of the substituents play a significant role in the biological activity of these analogs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

1. General Synthesis of Chalcone Analogs (e.g., Series 1)

A mixture of this compound (1 mmol) and an appropriate aromatic aldehyde (1.2 mmol) is dissolved in ethanol (20 mL). To this solution, a catalytic amount of aqueous potassium hydroxide (40%) is added dropwise. The reaction mixture is stirred at room temperature for 6-8 hours. The resulting precipitate is filtered, washed with cold water, dried, and recrystallized from ethanol to yield the pure chalcone analog.

2. In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. The formazan crystals formed are dissolved in 150 µL of DMSO. The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

3. Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method in 96-well microtiter plates. Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi). The test compounds are serially diluted in the broth. An inoculum of the microbial suspension is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.

Visualizations

General Synthetic Workflow for this compound Analogs

G A This compound C Chalcone Analog A->C Base catalyst E Pyrimidine Analog A->E Base catalyst G Thio-semicarbazone Analog A->G Acid catalyst I Hydrazone Analog A->I Acid catalyst B Aromatic Aldehyde B->C D Guanidine Hydrochloride D->E F Thiosemicarbazide F->G H Hydrazine Hydrate H->I

Caption: Synthetic pathways to various bioactive analogs from the starting material.

Kinase Inhibitor Discovery Workflow

G cluster_0 Compound Synthesis & Screening cluster_1 Lead Optimization A Library of Isoxazole Analogs B High-Throughput Kinase Assay A->B C Hit Identification B->C D SAR Studies C->D Structure-Activity Relationship Analysis E In Vitro ADME Profiling D->E F Lead Compound Selection E->F G Preclinical Candidate F->G In Vivo Efficacy & Toxicity

Caption: A typical workflow for the discovery of kinase inhibitors.

Head-to-head comparison of different synthetic routes to 1-(5-Methylisoxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive head-to-head comparison of two primary synthetic routes to 1-(5-Methylisoxazol-4-yl)ethanone, a valuable building block in medicinal chemistry. The comparison focuses on reaction efficiency, accessibility of starting materials, and procedural complexity, supported by available experimental data to inform the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Cyclocondensation of a β-TriketoneRoute 2: 1,3-Dipolar Cycloaddition
Starting Materials 3-Acetylpentane-2,4-dione, Hydroxylamine(E)-4-methoxy-3-buten-2-one, Acetonitrile oxide
Key Reagents/Catalysts Base (e.g., sodium acetate) or acid catalysisIn situ generation of nitrile oxide
Typical Yield High (generally >80%)Moderate to High
Purity Good, often crystalline productGood, requires purification
Reaction Time Typically a few hoursVaries, can be rapid
Key Advantages Readily available starting materials, straightforward procedure, high yields.Regioselective, mild reaction conditions.
Key Disadvantages The β-triketone starting material may require separate synthesis.The enone starting material may not be commercially available and require synthesis; handling of potentially unstable nitrile oxides.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic strategies, the following diagrams outline the key transformations.

Synthetic_Routes_Comparison cluster_0 Route 1: Cyclocondensation cluster_1 Route 2: 1,3-Dipolar Cycloaddition A1 Pentane-2,4-dione (Acetylacetone) A3 3-Acetylpentane-2,4-dione A1->A3 C-Acylation A2 Acylating Agent (e.g., Acetic Anhydride) A2->A3 A5 This compound A3->A5 Cyclocondensation A4 Hydroxylamine A4->A5 B1 Acetonitrile B3 Acetonitrile Oxide B1->B3 Oxidation B2 Oxidizing Agent B2->B3 B5 This compound B3->B5 [3+2] Cycloaddition B4 (E)-4-methoxy-3-buten-2-one B4->B5

A Comparative Analysis of Antibody Cross-Reactivity with Isoxazole-Containing Haptens and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody cross-reactivity with the isoxazole-containing hapten, sulfamethoxazole, and its structurally related sulfonamide analogs. The data presented is derived from studies utilizing enzyme-linked immunosorbent assays (ELISA) to determine the specificity and cross-reactivity profiles of antibodies developed for the detection of this class of compounds. This information is crucial for the development of specific immunoassays and for understanding the potential for off-target binding in various diagnostic and research applications.

Quantitative Cross-Reactivity Data

The cross-reactivity of an antibody is a measure of its ability to bind to structurally similar compounds other than the target analyte. In the context of developing a specific immunoassay, low cross-reactivity with related compounds is desirable. The following table summarizes the cross-reactivity of a polyclonal antibody developed for the detection of sulfonamides, with sulfamethoxazole serving as the reference compound. The data is presented as the concentration of the analyte that causes 50% inhibition of the antibody binding (IC50) and the percentage of cross-reactivity relative to sulfamethoxazole.

CompoundStructureIC50 (ppb) (Calculated)Cross-Reactivity (%)[1]
Sulfamethoxazole (SMZ)4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide1.0100%
Sulfisomidine (SIM)4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide1.190%
Sulfaquinoxaline (SQX)4-amino-N-(quinoxalin-2-yl)benzenesulfonamide1.663%
Sulfathiazole (ST)4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide2.051%
Sulfamerazine (SM1)4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide2.049%
Sulfamethazine (SM2)4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide2.540%
Sulfamethythiadiazole (SMT)4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide2.540%
Sulfachloropyridazine (SCP)4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide2.638%
Sulfadiazine (SD)4-amino-N-(pyrimidin-2-yl)benzenesulfonamide4.522%

Note: IC50 values are calculated based on the cross-reactivity percentages provided in the source, assuming an IC50 of 1.0 ppb for the reference compound, Sulfamethoxazole.

The following compounds demonstrated over 100% cross-reactivity, indicating a higher affinity for the antibody than sulfamethoxazole itself under the assay conditions:

CompoundStructureCross-Reactivity (%)[1]
Sulfamonomethoxine (SMM)4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide>100%
Sulfadimethoxine (SDM)4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide>100%
Sulfamethoxypyridazine (SMP)4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide>100%
Sulfapyridine (SPD)4-amino-N-(pyridin-2-yl)benzenesulfonamide>100%
Sulfametoxydiazine (SMD)4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide>100%
Sulfanitran (SNT)N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide>100%

Experimental Protocols

The generation of antibodies against small molecules (haptens) like isoxazole-containing compounds and the subsequent analysis of their cross-reactivity typically involves the following key experimental procedures.

Hapten Synthesis and Carrier Protein Conjugation

To elicit an immune response, the hapten (e.g., a derivative of sulfamethoxazole) must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[2][3]

Methodology:

  • Hapten Derivatization: A functional group (e.g., a carboxyl or amino group) is introduced into the hapten molecule to facilitate conjugation. This is a critical step as the position of the linker arm can influence the specificity of the resulting antibodies.[4]

  • Activation of Hapten: If a carboxyl group is present on the hapten, it is often activated using N-hydroxysuccinimide (NHS) and a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an active NHS ester.

  • Conjugation Reaction: The activated hapten is then reacted with the amino groups of lysine residues on the carrier protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature or 4°C.

  • Purification: The resulting hapten-protein conjugate is purified from unreacted hapten and reagents by dialysis or size-exclusion chromatography.

  • Characterization: The conjugation ratio (moles of hapten per mole of protein) is determined using methods such as MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.

Antibody Production

Polyclonal or monoclonal antibodies are generated by immunizing animals (e.g., rabbits or mice) with the hapten-protein conjugate.

Methodology:

  • Immunization: The immunogen (hapten-protein conjugate) is emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts) and injected into the host animal at multiple sites.

  • Booster Injections: Booster injections are administered at regular intervals (e.g., every 2-4 weeks) to enhance the immune response.

  • Titer Determination: Blood samples are collected periodically to monitor the antibody titer (the concentration of specific antibodies) using a non-competitive ELISA.

  • Antibody Purification: For polyclonal antibodies, the IgG fraction is typically purified from the serum using protein A or protein G affinity chromatography. For monoclonal antibodies, hybridoma technology is employed.

Competitive Indirect ELISA for Cross-Reactivity Assessment

A competitive ELISA is the most common format for determining the cross-reactivity of antibodies against small molecules.[1]

Methodology:

  • Coating: A microtiter plate is coated with a coating antigen, which is the hapten conjugated to a different carrier protein (e.g., Ovalbumin, OVA) than the one used for immunization to avoid non-specific binding.

  • Blocking: After washing, the remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., a solution of BSA or non-fat dry milk in PBS).

  • Competitive Reaction: A fixed concentration of the antibody is pre-incubated with varying concentrations of the target analyte (sulfamethoxazole) or the cross-reacting compounds (analogs) in solution. This mixture is then added to the coated and blocked microtiter plate.

  • Incubation and Washing: The plate is incubated to allow the free antibody (not bound to the analyte in solution) to bind to the coated antigen. The plate is then washed to remove unbound components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and specific for the primary antibody's species and isotype is added. After another incubation and washing step, a substrate solution is added, which is converted by the enzyme into a colored product.

  • Measurement and Analysis: The absorbance of the colored product is measured using a microplate reader. The signal is inversely proportional to the concentration of the analyte in the sample. An inhibition curve is generated by plotting the percentage of inhibition against the logarithm of the analyte concentration. The IC50 value is determined from this curve.

  • Cross-Reactivity Calculation: The percentage of cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Reference Compound / IC50 of Test Compound) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the development and characterization of antibodies against small molecule haptens.

G cluster_0 Hapten & Immunogen Preparation cluster_1 Antibody Production cluster_2 Cross-Reactivity Analysis Hapten Isoxazole Hapten Synthesis Derivatization Hapten Derivatization Hapten->Derivatization Conjugation Conjugation to Carrier Protein (e.g., BSA) Derivatization->Conjugation Purification_I Immunogen Purification Conjugation->Purification_I Immunization Animal Immunization Purification_I->Immunization Boosting Booster Injections Immunization->Boosting Titer Titer Monitoring (ELISA) Boosting->Titer Purification_A Antibody Purification Titer->Purification_A Competition Competitive Reaction (Antibody + Analogs) Purification_A->Competition Coating Plate Coating (Hapten-OVA) Coating->Competition Detection Enzymatic Detection Competition->Detection Analysis Data Analysis (IC50 & %CR) Detection->Analysis G cluster_Core Shared Core Structure cluster_Analogs Variable R-Groups Core p-aminobenzenesulfonamide SMZ Sulfamethoxazole (Isoxazole ring) Core->SMZ 100% CR SD Sulfadiazine (Pyrimidine ring) Core->SD 22% CR ST Sulfathiazole (Thiazole ring) Core->ST 51% CR SQX Sulfaquinoxaline (Quinoxaline ring) Core->SQX 63% CR

References

Benchmarking Novel 1-(5-Methylisoxazol-4-yl)ethanone-Derived Inhibitors Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance Data

The following tables summarize the inhibitory potency (IC50 values) of various isoxazole derivatives against COX-1, COX-2, 5-LOX, and carbonic anhydrase enzymes. These values are presented alongside the performance of widely recognized standard inhibitors for each enzyme class, offering a baseline for evaluating potential new chemical entities.

Table 1: Cyclooxygenase (COX) Inhibition Data

Compound ClassSpecific Compound ExampleTargetIC50 (µM)Standard InhibitorTargetIC50 (µM)
Isoxazole DerivativesValdecoxibCOX-20.005[1][2]CelecoxibCOX-20.04[3]
COX-1140[1]COX-1>15
RofecoxibCOX-20.5[2]
EtoricoxibCOX-25[2]

Table 2: 5-Lipoxygenase (5-LOX) Inhibition Data

Compound ClassSpecific Compound ExampleTargetIC50 (µM)Standard InhibitorTargetIC50 (µM)
Isoxazole DerivativesThioLox15-LOX-112[4]Zileuton5-LOX0.3 - 0.5[4]

Table 3: Carbonic Anhydrase (CA) Inhibition Data (Ki in nM)

Compound ClassSpecific Compound ExamplehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Standard InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Sulfonamide-based Isoxazole DerivativesPyridine-3-sulfonamide Derivative 4>1000027113791Acetazolamide25012255.7[5]
Pyridine-3-sulfonamide Derivative 685001850801860

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the benchmarking of novel inhibitors. The following are detailed methodologies for the key enzyme inhibition assays discussed in this guide.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Human Whole Blood Assay)

This in vitro assay is a standard method for determining the selectivity of non-steroidal anti-inflammatory drugs (NSAIDs) for COX-1 and COX-2 in a physiologically relevant environment.[6]

Objective: To determine the IC50 values for the inhibition of COX-1 and COX-2 by test compounds in human whole blood.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Anticoagulant (e.g., heparin).

  • Test compounds (dissolved in a suitable vehicle, e.g., DMSO).

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).

  • Standard laboratory equipment (incubator, centrifuge, etc.).

Methodology:

COX-1 Activity (Thromboxane B2 Production):

  • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle for a predetermined period (e.g., 15-60 minutes) at 37°C.[6]

  • Clotting is initiated by allowing the blood to clot naturally in glass tubes.[6]

  • The samples are incubated for a fixed time (e.g., 60 minutes) at 37°C to allow for platelet activation and subsequent TXB2 production via COX-1.[6]

  • The reaction is stopped by placing the samples on ice.[6]

  • The samples are centrifuged to separate the serum.[6]

  • The concentration of TXB2 in the serum, a stable metabolite of thromboxane A2, is measured using RIA or ELISA. This serves as an index of COX-1 activity.[6]

COX-2 Activity (Prostaglandin E2 Production):

  • Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle.[6]

  • LPS (e.g., 10 µg/mL) is added to induce the expression of COX-2 in monocytes.[6]

  • The blood is incubated for an extended period (e.g., 24 hours) at 37°C to allow for COX-2 expression and subsequent PGE2 synthesis.[6]

  • The reaction is stopped, and plasma is separated by centrifugation.[6]

  • The concentration of PGE2 in the plasma is measured by RIA or ELISA as an index of COX-2 activity.[6]

Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

5-Lipoxygenase (5-LOX) Inhibition Assay in Human Polymorphonuclear Leukocytes (PMNLs)

This protocol describes a common method to assess the inhibitory activity of compounds against 5-LOX in a cellular context.[4]

Objective: To determine the IC50 value of a test compound for 5-LOX inhibition.

Materials:

  • Isolated human PMNLs.

  • Suitable buffer.

  • Test compound (e.g., Zileuton as a standard).

  • Calcium ionophore (e.g., A23187).

  • Exogenous arachidonic acid.

  • Organic solvent for extraction.

  • HPLC or ELISA for quantification of leukotriene B4 (LTB4).

Methodology:

  • Isolation of Human PMNLs: Isolate PMNLs from fresh human blood using density gradient centrifugation.[4]

  • Pre-incubation: Resuspend the isolated PMNLs in a suitable buffer and pre-incubate with various concentrations of the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.[4]

  • Stimulation: Initiate the synthesis of leukotrienes by adding a calcium ionophore and exogenous arachidonic acid.[4]

  • Incubation: Incubate the cell suspension for a defined period (e.g., 10-15 minutes) at 37°C.[4]

  • Reaction Termination and Extraction: Stop the reaction and extract the lipid mediators.[4]

  • Quantification: Analyze the extracted samples to quantify the amount of LTB4 produced using HPLC or ELISA.[4]

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow CO2 Hydration Assay)

This is the most common method for determining the inhibition constants of CA inhibitors.[5]

Objective: To determine the Ki of a test compound for various CA isozymes.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms.

  • Inhibitor stock solutions.

  • Buffer solution (e.g., Tris-HCl).

  • pH indicator solution (e.g., phenol red).

  • CO2-saturated water.

  • Stopped-flow spectrophotometer.

Methodology:

  • Enzyme and Inhibitor Pre-incubation: A solution of the CA isoenzyme is pre-incubated with the inhibitor at various concentrations for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).[5]

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.[5]

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period at a specific wavelength.[5]

Data Analysis: The initial rates of the reaction are calculated from the absorbance data. The inhibition constant (Ki) is then determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive). A lower Ki value indicates a more potent inhibitor.[5]

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the evaluation process of these inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor Test Inhibitor & Standard incubation Incubation inhibitor->incubation enzyme Target Enzyme enzyme->incubation reagents Assay Reagents reagents->incubation measurement Signal Measurement incubation->measurement calculation IC50 / Ki Calculation measurement->calculation comparison Comparison to Standard calculation->comparison COX2_pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Cancer Cancer Progression PGE2->Cancer Inhibitor Isoxazole-Derived COX-2 Inhibitor Inhibitor->COX2 LOX5_pathway AA Arachidonic Acid LOX5 5-LOX AA->LOX5 LTA4 Leukotriene A4 LOX5->LTA4 FLAP FLAP FLAP->LOX5 LTB4 Leukotriene B4 LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation, Allergic Reactions LTB4->Inflammation CysLTs->Inflammation Inhibitor Isoxazole-Derived 5-LOX Inhibitor Inhibitor->LOX5

References

Safety Operating Guide

Proper Disposal of 1-(5-Methylisoxazol-4-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 1-(5-Methylisoxazol-4-yl)ethanone are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, grounded in established laboratory safety protocols.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): A detailed breakdown of recommended PPE is provided in the table below.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.

  • Collection: Carefully collect the absorbed material into a designated, labeled, and sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Pure, unused this compound should be kept in its original, clearly labeled container.

    • Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and list all chemical components, including their approximate concentrations.

    • Contaminated materials, such as absorbent pads from spills, used pipette tips, and contaminated gloves, should be collected in a separate, sealed container labeled as "Solid Hazardous Waste" with the chemical name.

  • Container Management:

    • Ensure all waste containers are in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.

    • Provide the waste handler with a complete and accurate description of the waste, including its chemical composition and any known hazards.

The logical workflow for the disposal of this compound is illustrated in the diagram below.

Caption: Workflow for the safe disposal of this compound.

Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard best practices for the management of laboratory chemical waste as described in institutional and governmental safety guidelines. For specific institutional protocols, please consult your organization's Environmental Health and Safety (EHS) department.

Personal protective equipment for handling 1-(5-Methylisoxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for 1-(5-Methylisoxazol-4-yl)ethanone is not detailed, related chemical structures suggest that it may be harmful if swallowed, cause skin irritation, and serious eye irritation. Therefore, appropriate personal protective equipment is mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Chemical-resistant gloves are essential. Given the ketone functional group, butyl rubber or specialized ketone-resistant gloves are recommended for their superior protection against such chemicals.[1][2] Nitrile gloves may be used for splash protection but should be changed immediately upon contact.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles are required to prevent eye contact.[4]
Lab Coat A standard laboratory coat must be worn to protect against skin contact.[4]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. If significant aerosolization is possible, a NIOSH-approved respirator may be necessary.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

  • Preparation :

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill containment materials (e.g., absorbent pads, sand) readily accessible.

  • Handling :

    • Wear the appropriate PPE as detailed in the table above.

    • When weighing or transferring the compound, do so in a manner that minimizes the generation of dust or aerosols.

    • Keep containers of the chemical tightly closed when not in use.[5]

    • Avoid contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined below.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[5]

    • Clean the work area and any equipment used.

    • Properly remove and dispose of contaminated PPE.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Plan

The disposal of this compound and its containers must be managed as hazardous chemical waste in accordance with all local, state, and federal regulations.

  • Waste Identification and Segregation :

    • Designate all waste containing this compound as hazardous waste.[4]

    • Collect this waste in a dedicated, properly labeled, and chemically compatible container with a secure lid.[4]

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Storage :

    • Store the hazardous waste container in a designated satellite accumulation area.

    • Utilize secondary containment to prevent the spread of material in case of a leak.[4]

  • Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[7]

    • Complete all required hazardous waste disposal forms with accurate information about the contents and quantity.

Experimental Workflow for Handling this compound

G prep Preparation - Verify PPE - Prepare fume hood - Assemble spill kit handling Handling - Wear appropriate PPE - Weigh/transfer in hood - Keep container closed prep->handling Proceed post_handling Post-Handling - Wash hands - Clean work area - Dispose of PPE handling->post_handling If no spills spill Spill Response - Evacuate if necessary - Use spill kit - Report spill handling->spill If spill occurs disposal Waste Disposal - Segregate as hazardous - Use labeled container - Arrange for EHS pickup post_handling->disposal Segregate waste spill->disposal Contain and collect waste end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Methylisoxazol-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Methylisoxazol-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.